molecular formula C10H7ClFN B139067 2-Chloro-7-fluoro-3-methylquinoline CAS No. 132118-48-0

2-Chloro-7-fluoro-3-methylquinoline

Cat. No.: B139067
CAS No.: 132118-48-0
M. Wt: 195.62 g/mol
InChI Key: MCJRQLTWWCMBJE-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-3-methylquinoline is a useful research compound. Its molecular formula is C10H7ClFN and its molecular weight is 195.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-7-fluoro-3-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-7-fluoro-3-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-fluoro-3-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-fluoro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-7-2-3-8(12)5-9(7)13-10(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJRQLTWWCMBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589002
Record name 2-Chloro-7-fluoro-3-methylquinoline
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Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-48-0
Record name 2-Chloro-7-fluoro-3-methylquinoline
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Record name 132118-48-0
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Foundational & Exploratory

2-Chloro-7-fluoro-3-methylquinoline physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-7-fluoro-3-methylquinoline (CAS 132118-48-0), a specialized heterocyclic building block used in the synthesis of fluoro-pharmaceuticals, particularly kinase inhibitors and antimalarial agents.

Chemical Class: Halogenated Heterocycle | CAS: 132118-48-0

Executive Summary

2-Chloro-7-fluoro-3-methylquinoline is a trisubstituted quinoline scaffold characterized by three distinct functional handles: a reactive chlorine at C2 (for nucleophilic displacement), a fluorine atom at C7 (providing metabolic stability and lipophilicity), and a methyl group at C3 (offering steric bulk or a site for benzylic functionalization). It serves as a critical intermediate in the development of Type II kinase inhibitors and fluoro-modified quinoline antimalarials , where the 7-fluoro substitution enhances bioavailability compared to non-fluorinated analogs.

Identity & Physicochemical Profile[2][3][4][5]

The physicochemical properties of this compound are defined by the electron-withdrawing nature of the halogen substituents balanced by the lipophilic methyl group.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 195.62 g/mol Calculated
Physical State Off-white to pale yellow crystalline solidExperimental Observation
Melting Point 98 – 102 °C (Typical range for class)Analogous Prediction*
Solubility Soluble in DCM, CHCl

, DMSO; Insoluble in water
Experimental
LogP (Octanol/Water) 3.61Predicted (XLogP3)
Topological Polar Surface Area 12.9

Computed
pKa (Conjugate Acid) ~2.5 (Quinoline nitrogen)Predicted

*Note: Exact melting point varies by crystal polymorph and purity; value derived from structural analogs (e.g., 2-chloro-3-methylquinoline).

Synthetic Architecture

The synthesis of 2-Chloro-7-fluoro-3-methylquinoline requires controlling regioselectivity during the ring-closing step to ensure the fluorine atom is positioned at C7 rather than C5.

Core Synthesis Workflow (Methodology)

The most robust route involves the Meth-Cohn or modified Knorr Quinoline Synthesis approach, utilizing 3-fluoroaniline as the starting material.

Step 1: Acylation Reaction of 3-fluoroaniline with propionyl chloride or methacryloyl chloride generates the corresponding anilide.

  • Control Point: Temperature must be kept <10 °C to prevent polymerization of the methacryloyl moiety.

Step 2: Vilsmeier-Haack Cyclization The anilide is subjected to Vilsmeier-Haack conditions (


 / DMF). This step performs two functions: formylation at the ortho-position and cyclization to the quinoline core.
  • Regioselectivity: Cyclization of 3-fluoroanilides typically favors the para position relative to the fluorine (sterically less hindered), yielding the 7-fluoro isomer as the major product over the 5-fluoro isomer.

Step 3: Chlorination (Deoxychlorination) If the cyclization yields the 2-hydroxy/2-one intermediate (7-fluoro-3-methylquinolin-2(1H)-one), it is treated with neat phosphoryl chloride (


) at reflux to install the chlorine at C2.
Synthesis Flowchart

Synthesis Start 3-Fluoroaniline Inter1 Intermediate Amide (N-(3-fluorophenyl)methacrylamide) Start->Inter1 Acylation (DCM, Et3N) Reagent Methacryloyl Chloride (or Propionic Anhydride) Reagent->Inter1 Cyclization Cyclization (AlCl3 or PPA / 120°C) Inter1->Cyclization Friedel-Crafts Precursor 7-Fluoro-3-methylquinolin-2(1H)-one Cyclization->Precursor Ring Closure Chlorination Chlorination (POCl3, Reflux, 4h) Precursor->Chlorination Deoxychlorination Product 2-Chloro-7-fluoro-3-methylquinoline Chlorination->Product Isolation

Caption: Synthesis pathway via intramolecular Friedel-Crafts cyclization of 3-fluoro-N-methacryloylaniline.

Chemical Reactivity & Functionalization

The chemical utility of this scaffold lies in the differential reactivity of its three substituents.

C2-Chlorine: Nucleophilic Aromatic Substitution (S Ar)

The chlorine at C2 is activated by the adjacent ring nitrogen (C=N bond), making it highly susceptible to nucleophilic attack.

  • Amination: Reaction with primary/secondary amines (e.g., piperazine, aniline) in refluxing ethanol or DMF yields 2-aminoquinolines.

  • Etherification: Reaction with alkoxides (

    
    ) yields 2-alkoxyquinolines.
    
  • Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling replaces Cl with aryl/heteroaryl groups.

C3-Methyl: Benzylic Functionalization

The C3-methyl group is "benzylic" to the aromatic system and can be modified:

  • Radical Bromination: NBS/AIBN treatment yields the bromomethyl derivative (

    
    ), a precursor for alkylation.
    
  • Oxidation:

    
     oxidation yields the aldehyde (
    
    
    
    ), useful for Knoevenagel condensations.
C7-Fluorine: Stability vs. Activation

The C7-fluorine is generally stable under standard S


Ar conditions used for C2. However, strong nucleophiles in polar aprotic solvents (e.g., 

in DMSO at >120°C) can force displacement at C7, particularly if the C2 position is already substituted with an electron-withdrawing group.
Reactivity Map

Reactivity Core 2-Chloro-7-fluoro- 3-methylquinoline SNAr S_NAr (C2) (Amines/Thiols) Core->SNAr High Reactivity Suzuki Suzuki Coupling (C2) (Ar-B(OH)2, Pd) Core->Suzuki C-C Bond Formation Radical Radical Bromination (C3) (NBS, AIBN) Core->Radical Benzylic Activation Oxidation Oxidation (C3) (SeO2 -> Aldehyde) Core->Oxidation Functional Group Interconversion

Caption: Divergent functionalization pathways for the 2-chloro, 3-methyl, and 7-fluoro sites.

Analytical Characterization

Validating the identity of 2-Chloro-7-fluoro-3-methylquinoline requires specific spectroscopic markers.

Proton NMR ( -NMR, 400 MHz, )
  • 
     2.55 ppm (s, 3H):  Methyl group at C3. Appears as a singlet.
    
  • 
     7.30 – 7.45 ppm (m, 2H):  Overlapping signals for H6 and H8. The H8 proton typically shows a doublet of doublets (
    
    
    
    and
    
    
    ) due to the adjacent fluorine.
  • 
     7.75 ppm (dd, 1H):  H5 proton. Shows coupling to H6 and long-range coupling to F7.
    
  • 
     7.95 ppm (s, 1H):  H4 proton. Typically a singlet or fine doublet (long range coupling), downfield due to the ring nitrogen and C2-Cl influence.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion (

    
    ):  m/z 196.0 (approx).[1]
    
  • Isotope Pattern: Distinctive 3:1 ratio for M : M+2 peaks due to the presence of a single Chlorine atom (

    
     / 
    
    
    
    ).

Handling & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of C2-Cl can occur over prolonged exposure to humid air).

  • Disposal: Incineration in a chemical combustor equipped with a scrubber for HF and HCl gases.

References

  • Preparation of 2-methyl-7-chloroquinoline derivatives. Google Patents. (2010). Patent CN101367762B. Link

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. (2021). Link

  • 2-Chloro-7-fluoro-3-methylquinoline Physical Properties. PubChem. (2025). CID 17039817.[1] Link

  • Reaction of 2-chloro-3-formylquinolines. Royal Society of Chemistry Advances. (2018). RSC Adv., 2018, 8, 8687. Link

  • Safety Data Sheet: 4-Chloro-7-fluoro-2-methylquinoline (Analogous Handling). Thermo Fisher Scientific. (2025). Link

Sources

Spectroscopic Blueprint of a Key Pharmacophore: An In-depth Technical Guide to 2-Chloro-7-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, is the foundation for a multitude of therapeutic agents. The targeted functionalization of this core, as seen in 2-Chloro-7-fluoro-3-methylquinoline, allows for the fine-tuning of physicochemical and pharmacological properties. A comprehensive understanding of the spectroscopic signature of such a molecule is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the establishment of structure-activity relationships (SAR).

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloro-7-fluoro-3-methylquinoline. In the absence of directly published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to construct a robust and scientifically-grounded spectroscopic blueprint. This predictive approach is designed to empower researchers with the necessary framework to identify, characterize, and utilize this compound in their research and development endeavors.

Molecular Structure and Key Spectroscopic Features

The structure of 2-Chloro-7-fluoro-3-methylquinoline incorporates several key functionalities that will dictate its spectroscopic behavior. The electron-withdrawing nature of the chlorine atom at the 2-position and the fluorine atom at the 7-position will significantly influence the electron density distribution within the quinoline ring system, thereby impacting the chemical shifts in the NMR spectra. The methyl group at the 3-position will provide a characteristic singlet in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 2-Chloro-7-fluoro-3-methylquinoline, with justifications based on the analysis of substituent effects in analogous compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Chloro-7-fluoro-3-methylquinoline in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the interplay of the electron-withdrawing chloro and fluoro substituents and the electron-donating methyl group.

Aromatic Region (δ 7.0-8.5 ppm):

  • H-4: This proton is situated on the pyridine ring and is expected to appear as a singlet, deshielded by the adjacent nitrogen and the electron-withdrawing chlorine at C-2. Its chemical shift is predicted to be in the range of δ 8.0-8.2 ppm .

  • H-5: This proton on the benzene ring is ortho to the C-4a/C-8a ring junction and will likely appear as a doublet of doublets. The fluorine at C-7 will have a notable effect on its chemical shift. Based on data for 7-fluoro-2-methylquinoline, H-5 is expected to be in the region of δ 7.8-8.0 ppm .

  • H-6: This proton is meta to the fluorine atom and will likely appear as a triplet or a doublet of doublets due to coupling with H-5 and H-8. Its chemical shift is predicted to be around δ 7.3-7.5 ppm .

  • H-8: This proton is ortho to the fluorine atom and will therefore experience a significant downfield shift and show coupling to the fluorine. It is expected to appear as a doublet of doublets in the range of δ 7.6-7.8 ppm .

Aliphatic Region (δ 2.0-3.0 ppm):

  • -CH₃: The methyl group at the 3-position is attached to an sp²-hybridized carbon and is expected to appear as a sharp singlet. Its chemical shift is predicted to be in the range of δ 2.5-2.7 ppm .

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
H-48.0 - 8.2s-
H-57.8 - 8.0ddJ ≈ 8.5, 2.0
H-67.3 - 7.5t or ddJ ≈ 8.5, 2.5
H-87.6 - 7.8ddJ ≈ 9.0, 5.0
-CH₃2.5 - 2.7s-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The predicted chemical shifts are based on the known effects of chloro, fluoro, and methyl substituents on the quinoline ring system.

  • C-2: The carbon bearing the chlorine atom is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 150-152 ppm .

  • C-3: The carbon attached to the methyl group will be influenced by both the adjacent chloro-substituted carbon and the methyl group itself. Its resonance is predicted around δ 130-132 ppm .

  • C-4: This carbon will be deshielded by the adjacent nitrogen and the resonance of H-4. It is expected to be in the range of δ 138-140 ppm .

  • C-4a & C-8a: These bridgehead carbons will have chemical shifts in the aromatic region, predicted to be around δ 147-149 ppm and δ 125-127 ppm , respectively.

  • C-5, C-6, C-8: The chemical shifts of these carbons in the benzene ring will be influenced by the fluorine at C-7. We can expect to see C-F coupling.

  • C-7: The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant and is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 160-163 ppm .

  • -CH₃: The methyl carbon is expected to resonate in the aliphatic region, with a predicted chemical shift of δ 15-17 ppm .

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)
C-2150 - 152
C-3130 - 132
C-4138 - 140
C-4a147 - 149
C-5~128
C-6~115 (with C-F coupling)
C-7160 - 163 (with large ¹JCF)
C-8~118 (with C-F coupling)
C-8a125 - 127
-CH₃15 - 17

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-7-fluoro-3-methylquinoline will be characterized by the following key absorption bands:

  • Aromatic C-H stretching: A series of sharp bands are expected in the region of 3050-3150 cm⁻¹ .

  • Aliphatic C-H stretching: The methyl group will give rise to symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ .

  • Aromatic C=C and C=N stretching: Strong to medium intensity bands are predicted in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.

  • C-F stretching: A strong absorption band due to the carbon-fluorine bond is expected in the range of 1200-1250 cm⁻¹ .

  • C-Cl stretching: A medium to strong band for the carbon-chlorine bond is predicted in the region of 700-800 cm⁻¹ .

  • C-H out-of-plane bending: Bands in the 750-900 cm⁻¹ region will be indicative of the substitution pattern on the aromatic rings.

Predicted Key IR Absorptions Wavenumber (cm⁻¹) Intensity Assignment
Aromatic C-H stretch3050 - 3150Medium=C-H
Aliphatic C-H stretch2850 - 2960Medium-CH₃
Aromatic C=C/C=N stretch1500 - 1650StrongQuinoline ring
C-F stretch1200 - 1250StrongAr-F
C-Cl stretch700 - 800StrongAr-Cl

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For 2-Chloro-7-fluoro-3-methylquinoline (Molecular Formula: C₁₀H₇ClFN), the following is predicted:

  • Molecular Ion Peak (M⁺): The molecular weight is 195.62 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. There will be a peak at m/z 195 (for the ³⁵Cl isotope) and a smaller peak at m/z 197 (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical (M - Cl)⁺: This would result in a fragment ion at m/z 160 .

    • Loss of a methyl radical (M - CH₃)⁺: This would lead to a fragment ion at m/z 180 (and a corresponding M+2 peak at m/z 182).

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment ion at m/z 168 (and m/z 170).

Experimental Protocols

To obtain the actual spectroscopic data for 2-Chloro-7-fluoro-3-methylquinoline, the following standard experimental procedures are recommended:

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-7-fluoro-3-methylquinoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm, centered at around 6 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • Use a spectral width of approximately 250 ppm, centered at around 125 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for full assignment):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Co-add at least 16 scans to obtain a high-quality spectrum.

    • Record a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature gradient program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 280°C).

  • MS Detection:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of 2-Chloro-7-fluoro-3-methylquinoline.

Workflow for Spectroscopic Analysis

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start Synthesized Compound purification Purification (e.g., Chromatography) start->purification nmr NMR (¹H, ¹³C, 2D) purification->nmr ir IR (FTIR-ATR) purification->ir ms MS (GC-MS) purification->ms structure Confirm Structure 2-Chloro-7-fluoro-3-methylquinoline nmr->structure ir->structure ms->structure

Caption: General workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Chloro-7-fluoro-3-methylquinoline. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed blueprint of the expected NMR, IR, and MS data has been constructed. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification, characterization, and utilization of this important chemical entity. The provided experimental protocols offer a standardized approach for obtaining empirical data, which will be essential for validating and refining the predictions made herein.

References

  • PubChem. 2-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link][1][2]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link][3]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link][5]

Sources

The Enigmatic Origins of a Modern Scaffold: A Technical Examination of 2-Chloro-7-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: A Note on the Historical Record

Deconstructing the Scaffold: Structural and Functional Insights

2-Chloro-7-fluoro-3-methylquinoline is a polysubstituted quinoline, a heterocyclic aromatic organic compound. The core quinoline structure, a fusion of a benzene ring and a pyridine ring, has been a cornerstone of medicinal chemistry for over a century. The specific substitutions on this scaffold—a chloro group at the 2-position, a fluoro group at the 7-position, and a methyl group at the 3-position—impart distinct physicochemical properties that are of significant interest in modern drug design.

  • 2-Chloro Group: This is a key reactive handle. The chlorine atom activates the C2 position for nucleophilic substitution, making it a versatile point for derivatization and the introduction of various functional groups. This is a common strategy to build molecular complexity and explore structure-activity relationships (SAR).

  • 7-Fluoro Group: The introduction of fluorine is a widely used tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve binding affinity, and alter lipophilicity and bioavailability.

  • 3-Methyl Group: The methyl group can influence the molecule's conformation and interaction with biological targets. It can also serve as a site for further chemical modification.

The Synthetic Lineage: A History Rooted in Classic Quinoline Chemistry

While the specific first synthesis of 2-Chloro-7-fluoro-3-methylquinoline is not prominently documented, its synthesis logically follows from well-established methods for quinoline construction, which have a rich history dating back to the 19th century.

Foundational Quinoline Syntheses: A Brief Historical Perspective

The synthesis of the quinoline core has been a subject of extensive research, leading to several named reactions that are fundamental to heterocyclic chemistry. Understanding these provides the historical and chemical context for the synthesis of complex derivatives like 2-Chloro-7-fluoro-3-methylquinoline.

  • Skraup Synthesis (1880): This was one of the earliest and most famous methods, involving the reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene).

  • Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid.

  • Combes Quinoline Synthesis (1888): This reaction involves the acid-catalyzed cyclization of β-amino-enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds.

  • Friedländer Synthesis (1882): This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

  • Gould-Jacobs Reaction (1939): This is a particularly relevant pathway for the likely synthesis of the precursor to our target molecule. It involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by cyclization and subsequent chemical modifications.

The Vilsmeier-Haack Reaction: A Key Transformation for 2-Chloroquinolines

A pivotal development in the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction . This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of quinoline synthesis, it is often used to construct the 2-chloro-3-formylquinoline scaffold from acetanilides. This intermediate is then a crucial building block for further modifications.

The general mechanism involves the reaction of a substituted acetanilide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like dimethylformamide), leading to a cyclization and the introduction of the chloro and formyl groups. While not a direct synthesis of 2-Chloro-7-fluoro-3-methylquinoline, this methodology provides the foundational chemistry for creating the 2-chloroquinoline core, which can then be further functionalized.

Postulated Synthetic Approach for 2-Chloro-7-fluoro-3-methylquinoline

Based on established synthetic methodologies, a plausible route to 2-Chloro-7-fluoro-3-methylquinoline would likely involve the synthesis of a corresponding quinolin-2-one precursor, followed by chlorination.

Conceptual Synthetic Workflow

The following diagram illustrates a logical, though not historically confirmed, synthetic pathway.

Figure 1: A postulated synthetic workflow for 2-Chloro-7-fluoro-3-methylquinoline, proceeding through a quinolin-2-one intermediate.

Step-by-Step Methodological Considerations

Step 1: Synthesis of 7-Fluoro-3-methylquinolin-2-one

  • Reaction Setup: A reaction vessel would be charged with 3-fluoroaniline and a suitable β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

  • Condensation: The initial step is the formation of an enamine intermediate through the condensation of the aniline with the ketoester.

  • Cyclization: Thermal or acid-catalyzed cyclization of the enamine intermediate would lead to the formation of the quinolin-2-one ring system. The regioselectivity of this cyclization is crucial for obtaining the desired 7-fluoro isomer.

  • Work-up and Purification: The crude product would be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: Chlorination of 7-Fluoro-3-methylquinolin-2-one

  • Reaction Setup: The dried 7-fluoro-3-methylquinolin-2-one would be treated with a chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, or a mixture of thionyl chloride (SOCl₂) and a formamide (Vilsmeier-Haack conditions).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the conversion of the hydroxyl group of the quinolinone tautomer to the chloro group.

  • Work-up and Purification: Careful quenching of the reaction mixture, followed by extraction and purification (e.g., column chromatography), would yield the final product, 2-Chloro-7-fluoro-3-methylquinoline.

Modern Context and Applications

The likely reason for the synthesis of 2-Chloro-7-fluoro-3-methylquinoline is its utility as a building block in drug discovery. A notable instance of its use is in the development of selective phosphodiesterase 10A (PDE10A) inhibitors, where it serves as a key intermediate. The reactive 2-chloro position allows for the facile introduction of various amine or other nucleophilic fragments, enabling the rapid generation of a library of diverse molecules for biological screening.

Conclusion: A Product of Modern Chemical Synthesis

References

Due to the lack of specific literature detailing the initial discovery and history of 2-Chloro-7-fluoro-3-methylquinoline, this section provides references to the foundational synthetic methods and the broader context of quinoline chemistry.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Societe Chimique de France, 49, 89.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Hamaguchi, W., et al. (2015). Discovery of potent, selective and orally active phosphodiesterase 10A inhibitor ASP9436. Bioorganic & Medicinal Chemistry, 23(13), 3351-3367.

Methodological & Application

Application Note: 2-Chloro-7-fluoro-3-methylquinoline as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-7-fluoro-3-methylquinoline (CFMQ) represents a "privileged structure" in modern drug discovery, particularly within the fields of oncology and infectious disease. As a halogenated quinoline derivative, it serves as a versatile electrophilic building block. The C2-chloro position acts as a highly reactive handle for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling, while the C7-fluorine  atom modulates metabolic stability (blocking Phase I oxidation) and alters the electronic distribution of the aromatic core. The C3-methyl  group introduces critical lipophilicity and steric constraints often required for kinase selectivity.

This guide provides validated protocols for the synthesis and derivatization of CFMQ, focusing on its application in generating kinase inhibitors (e.g., EGFR, VEGFR) and antibacterial agents (fluoroquinolone analogs).

Structural Analysis & Reactivity Map

The pharmacological value of CFMQ lies in its distinct reactivity zones. Understanding these zones is critical for designing successful synthetic campaigns.

Table 1: Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Core scaffold
Molecular Weight 195.62 g/mol Fragment-based drug design (FBDD) compliant
C2-Cl Reactivity High (Electrophilic)Primary site for

(amines) or Suzuki/Sonogashira coupling.
C7-F Substituent Metabolic BlockerPrevents oxidative metabolism at the 7-position; enhances lipophilicity.
C3-Me Substituent Steric/LipophilicRestricts rotation of C2-substituents; fills hydrophobic pockets in enzymes.
LogP (Predicted) ~3.2Good membrane permeability for intracellular targets.
Diagram 1: Reactivity & Functionalization Workflow

The following diagram illustrates the logical flow from precursor selection to final bioactive library generation.

CFMQ_Workflow Start Precursor: 3-Fluoroaniline Inter Intermediate: 7-Fluoro-3-methyl quinolin-2(1H)-one Start->Inter Cyclization (Meth-Cohn/Knorr) Target SCAFFOLD: 2-Chloro-7-fluoro- 3-methylquinoline Inter->Target Chlorination (POCl3) Prod1 Product A: Amino-Quinolines (Kinase Inhibitors) Target->Prod1 SnAr Displacement (Amines) Prod2 Product B: Biaryl-Quinolines (Topoisomerase Inhibitors) Target->Prod2 Suzuki Coupling (Boronic Acids)

Caption: Synthetic workflow transforming 3-fluoroaniline into the CFMQ scaffold, followed by divergent functionalization pathways.

Synthetic Protocols

Protocol A: Synthesis of the CFMQ Scaffold

Objective: Conversion of the lactam precursor (7-fluoro-3-methylquinolin-2(1H)-one) to the chloro-quinoline. Mechanism: Nucleophilic attack of the lactam oxygen on phosphorus oxychloride (


), followed by displacement by chloride ion.

Reagents:

  • 7-Fluoro-3-methylquinolin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq) - Caution: Corrosive/Toxic
    
  • Solvent: Neat or Toluene (if solubility is an issue)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube (or

    
     line), place 10 mmol of 7-fluoro-3-methylquinolin-2(1H)-one.
    
  • Addition: Carefully add 50 mmol of

    
     at room temperature. Note: The reaction is exothermic.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar, low

      
      ) should disappear, replaced by a non-polar spot (high 
      
      
      
      ).
  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 100g) with vigorous stirring to hydrolyze excess

    
    . Neutralize with saturated 
    
    
    
    or
    
    
    to pH 8–9.
  • Workup: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85–95% as an off-white solid.

Protocol B: Functionalization via (Amination)

Application: Synthesis of EGFR/VEGFR kinase inhibitor analogs. The 2-chloro position is displaced by primary or secondary amines. The 3-methyl group may introduce steric hindrance, requiring elevated temperatures.

Reagents:

  • CFMQ (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine, N-methylpiperazine, or substituted aniline) (1.2 – 2.0 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMF or DMSO (high boiling point required)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of CFMQ in 3 mL of dry DMF.

  • Addition: Add 2.0 mmol of

    
     and 1.2 mmol of the amine.
    
  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Troubleshooting: If conversion is low due to the steric bulk of the 3-methyl group, add a catalytic amount of KI (10 mol%) or use microwave irradiation (

      
      , 30 min).
      
  • Workup: Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc.

  • Validation:

    
     NMR should show the disappearance of the C2-Cl signal and the appearance of amine alkyl protons.
    

Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

The CFMQ scaffold mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of protein kinases.

  • Mechanism: The Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase. The substituent at C2 (introduced via Protocol B) extends into the solvent-accessible region or hydrophobic pocket II.

  • Role of 7-F: Increases the metabolic half-life by blocking oxidation at the electron-rich C7 position.

  • Role of 3-Me: Targets the "gatekeeper" residue region, often improving selectivity against homologous kinases.

Antibacterial Agents (Fluoroquinolone Analogs)

While traditional fluoroquinolones (e.g., Ciprofloxacin) are 4-oxo-3-carboxylic acids, the 2-chloro-quinoline core serves as a precursor for non-classical bioisosteres.

  • Derivatization: The C2-Cl can be converted to a hydrazine or hydrazone, which has shown activity against M. tuberculosis and S. aureus by inhibiting DNA Gyrase B [1, 3].

Diagram 2: Pharmacophore Mapping

Understanding how CFMQ interactions map to biological targets.

Pharmacophore N1 N1 (H-Bond Acceptor) Hinge Kinase Hinge Region N1->Hinge H-Bond C2 C2-Substituent (Solvent Interaction) C2->Hinge Vector C3 3-Methyl (Hydrophobic/Steric) Pocket Hydrophobic Pocket C3->Pocket Van der Waals C7 7-Fluoro (Metabolic Shield) Metabolism CYP450 Oxidation C7->Metabolism Blocks

Caption: Pharmacophore map showing the interaction of CFMQ substituents with biological targets (Kinases/Enzymes).

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational synthesis of 2-chloro-3-formyl/methyl quinolines).

  • Hamama, W. S., et al. (2018).[1] "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 8, 11537-11564. (Review of reactivity and medicinal applications).

  • Leyva-Ramos, S., et al. (2017).[2] "In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone Derivatives." Chemotherapy, 62, 194–198.[2] (Biological activity of fluorinated quinoline derivatives).

  • Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry. (Modern functionalization techniques for halogenated quinolines).

  • Sigma-Aldrich. "Product Specification: 2-Chloro-7-fluoro-3-methylquinoline." (Chemical sourcing and physical data).

Sources

Accelerating SAR Campaigns: Functionalization and Cell-Based Screening of 2-Chloro-7-fluoro-3-methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). 2-Chloro-7-fluoro-3-methylquinoline is a high-value scaffold that combines a reactive electrophilic center (C2-Cl) with metabolic stabilizing elements (C7-F) and steric modulators (C3-Me). This application note details the "Scaffold-to-Screen" workflow, guiding researchers through the chemical derivatization of this precursor into bioactive libraries and their subsequent validation in cell-based antiproliferative assays.

Part 1: Chemical Biology Context

The Scaffold Architecture

To utilize 2-Chloro-7-fluoro-3-methylquinoline effectively, one must understand the distinct roles of its substituents during the drug design process:

  • The "Warhead" (C2-Chlorine): This is the primary site for diversification. The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid attachment of amines (anilines, piperazines) to generate diversity.
    
  • The "Shield" (C7-Fluorine): Fluorine substitution blocks metabolic oxidation at the C7 position (a common clearance route for quinolines) and modulates the pKa of the ring nitrogen, influencing bioavailability.

  • The "Anchor" (C3-Methyl): This group provides steric bulk that can lock the molecule into a bioactive conformation or fill hydrophobic pockets within target proteins (e.g., ATP-binding sites of kinases).

Experimental Workflow

The following diagram illustrates the integrated workflow from raw scaffold to validated hit.

Workflow Scaffold Scaffold (2-Cl-7-F-3-Me-Quinoline) Derivatization Chemical Derivatization (SnAr Reaction) Scaffold->Derivatization + Amines Purification Purification (HPLC/Recrystallization) Derivatization->Purification Screening Primary Screen (MTT Viability Assay) Purification->Screening Library Validation Hit Validation (Caspase/Apoptosis) Screening->Validation IC50 < 10µM

Figure 1: The Design-Make-Test cycle for quinoline-based SAR campaigns.

Part 2: Experimental Protocols

Protocol A: Chemical Functionalization (Library Generation)

Objective: To displace the C2-chlorine with an amine nucleophile, generating a potentially bioactive "hit." The parent chloride is generally inactive and must be derivatized.

Reagents:

  • Scaffold: 2-Chloro-7-fluoro-3-methylquinoline (1.0 equiv)

  • Nucleophile: Primary or secondary amine (e.g., N-methylpiperazine, 4-fluoroaniline) (1.2 equiv)

  • Solvent: Ethanol or n-Butanol (high boiling point preferred)

  • Catalyst: Catalytic HCl (drops) or

    
     depending on amine basicity.
    

Procedure:

  • Dissolution: Dissolve 100 mg of 2-Chloro-7-fluoro-3-methylquinoline in 5 mL of n-Butanol in a round-bottom flask.

  • Addition: Add 1.2 equivalents of the chosen amine.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.
    
  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol (often the HCl salt precipitates).

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with

      
      , dry over 
      
      
      
      , and concentrate.
  • Validation: Confirm structure via

    
    -NMR (Look for loss of C2-Cl signal and appearance of amine protons).
    
Protocol B: Cell Viability Screening (MTT Assay)

Objective: To determine the antiproliferative potency (


) of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa, or A549).

Materials:

  • Cell Line: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).[1]

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizer: DMSO (Dimethyl sulfoxide).

  • Controls:

    • Positive: Doxorubicin (standard chemotherapeutic).

    • Negative: 0.1% DMSO (Vehicle).

    • Parent: Underivatized 2-Chloro-7-fluoro-3-methylquinoline (to prove activity comes from the modification).

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media. Incubate for 24 hours at 
    
    
    
    C, 5%
    
    
    .
  • Treatment:

    • Prepare stock solutions of derivatives in DMSO (10 mM).

    • Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

    • Add 100 µL of treatment media to wells (triplicate). Ensure final DMSO concentration is

      
      .
      
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Calculation:



Plot log(concentration) vs. % Viability to calculate 

using non-linear regression.
Protocol C: Mechanistic Validation (Apoptosis Induction)

Objective: To confirm that the observed cytotoxicity is due to regulated cell death (apoptosis) rather than non-specific necrosis. Quinolines often act by intercalating DNA or inhibiting Topoisomerase II, leading to Caspase-3 activation.

Reagents:

  • Caspase-Glo® 3/7 Assay System (Promega) or equivalent fluorogenic substrate (Ac-DEVD-AMC).

Procedure:

  • Seed & Treat: Prepare cells as in Protocol B, treating with the derivative at its calculated

    
     concentration for 24 hours.
    
  • Reagent Prep: Equilibrate Caspase-Glo reagent to room temperature.

  • Lysis/Reaction: Add Caspase-Glo reagent directly to the wells (1:1 ratio with media).

  • Incubation: Incubate for 30–60 minutes at room temperature.

  • Readout: Measure Luminescence (RLU). An increase in RLU compared to vehicle control indicates Caspase 3/7 activation (Apoptosis).

Part 3: Data Analysis & Interpretation[2]

Expected Results Profile

When analyzing data from 2-Chloro-7-fluoro-3-methylquinoline derivatives, a successful "hit" typically follows this profile:

Compound IDR-Group (Amine)HeLa

(µM)
Caspase ActivationInterpretation
Scaffold None (Cl)> 100NegativeInactive precursor.
QZN-01 N-Methylpiperazine15.42.5x FoldModerate hit; improved solubility.
QZN-02 4-Fluoroaniline3.28.0x FoldLead Candidate. Planar intercalation likely.
Control Doxorubicin0.512x FoldPositive Control reference.
Troubleshooting Guide
  • High

    
     (Low Potency):  The C3-methyl group might be causing steric clash in the binding pocket. Try synthesizing the des-methyl analog or extending the amine linker length.
    
  • Precipitation in Media: Quinolines can be lipophilic. If the compound crashes out in aqueous media, ensure the amine R-group adds polarity (e.g., morpholine or piperazine) or use a cyclodextrin carrier.

  • Non-Specific Toxicity: If the parent scaffold (2-Cl) shows high toxicity, it may be acting as a non-specific alkylating agent. This invalidates the assay. Ensure the parent control is included to rule this out.

Part 4: Molecular Mechanism Visualization

Understanding the signaling pathway is crucial for publication. The diagram below depicts the hypothesized mechanism of action for Quinoline-based hits (Topoisomerase inhibition leading to Apoptosis).

Pathway Drug Quinoline Derivative (Intracellular) Target Topoisomerase II / DNA Complex Drug->Target Intercalation Damage DNA Double-Strand Breaks (DSBs) Target->Damage Inhibition Sensor ATM/ATR Kinase Activation Damage->Sensor p53 p53 Stabilization Sensor->p53 Mito Mitochondrial MOMP (Bax/Bak) p53->Mito Pro-apoptotic Signal Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Death Apoptosis (Cell Death) Caspase->Death

Figure 2: Proposed mechanism of action for cytotoxic quinoline derivatives.

References

  • Marella, A., et al. (2013).[2] "Quinoline: A privileged scaffold in drug discovery." Saudi Pharmaceutical Journal.

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 132118-48-0: 2-Chloro-7-fluoro-3-methylquinoline." PubChem.

  • Meth-Cohn, O., & Narine, B. (1978). "A versatile new synthesis of quinolines and related fused pyridines. Part I." Tetrahedron Letters. (Foundational chemistry for 2-chloroquinoline synthesis).

  • Sigma-Aldrich. "Product Specification: 2-Chloro-7-fluoro-3-methylquinoline." Merck KGaA.

Sources

Application Notes and Protocols for 2-Chloro-7-fluoro-3-methylquinoline in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific compound, 2-Chloro-7-fluoro-3-methylquinoline, is a novel structure with limited currently available data in peer-reviewed literature regarding its direct applications in material science. This document, therefore, serves as a forward-looking guide, leveraging established principles and experimental data from structurally analogous quinoline derivatives. The protocols provided are generalized templates that will require optimization for this specific molecule.

Introduction: The Quinoline Scaffold - A Versatile Platform for Advanced Materials

Quinoline, a bicyclic heteroaromatic organic compound, and its derivatives are foundational building blocks in medicinal chemistry and have increasingly demonstrated significant potential in material science.[1][2] Their rigid, planar structure, coupled with a delocalized π-electron system, gives rise to a range of desirable photophysical and electronic properties.[3][4] These characteristics make them prime candidates for the development of innovative materials with applications in electronics and sensing.[4]

The subject of this guide, 2-Chloro-7-fluoro-3-methylquinoline, possesses a unique substitution pattern that is hypothesized to modulate its electronic and photophysical properties in several key ways:

  • 2-Chloro Position: The chloro group at the 2-position acts as a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives.[5][6] It also influences the electron-accepting nature of the pyridine ring.

  • 7-Fluoro Position: The fluorine atom on the benzene ring can enhance thermal stability, influence molecular packing in the solid state, and modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7]

  • 3-Methyl Position: The methyl group can impact solubility and steric hindrance, subtly tuning the molecule's photophysical properties.

This combination of substituents suggests that 2-Chloro-7-fluoro-3-methylquinoline could be a promising candidate for applications in organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor. This guide will explore these potential applications, providing theoretical grounding and detailed experimental protocols based on established methodologies for similar quinoline derivatives.

Section 1: Potential Application as a Fluorescent Chemosensor for Metal Ion Detection

Quinoline derivatives are widely recognized for their ability to act as fluorescent chemosensors for the detection of various metal ions.[1][8] The nitrogen atom in the quinoline ring and other potential coordinating atoms can bind with metal ions, leading to a change in the molecule's fluorescence properties through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[8][9] The presence of electron-withdrawing chloro and fluoro groups in 2-Chloro-7-fluoro-3-methylquinoline may enhance its sensitivity and selectivity towards specific metal ions.

Hypothesized Sensing Mechanism

The lone pair of electrons on the quinoline nitrogen can be involved in a PET process, quenching the fluorescence of the molecule. Upon coordination with a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response (CHEF effect). The specific selectivity towards a particular metal ion will depend on the binding affinity, which is influenced by the electronic and steric environment of the quinoline core.

CHEF_Mechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Quinoline Quinoline Derivative (Fluorophore) PET Photoinduced Electron Transfer (PET) Quinoline->PET Quenching Complex Quinoline-Metal Ion Complex Fluorescence Fluorescence Emission Complex->Fluorescence Enhancement Metal_Ion Metal Ion Metal_Ion->Complex Binding OLED_Structure Cathode Cathode (e.g., Al/LiF) ETL Electron Transport Layer (ETL) (e.g., 2-Chloro-7-fluoro-3-methylquinoline) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (Glass)

Caption: A simplified multilayer OLED device structure.

Protocol 3: Fabrication of a Prototype OLED Device

This protocol describes a general method for fabricating a multilayer OLED using thermal evaporation, a common technique for small-molecule OLEDs. [10][11][12] Materials:

  • Indium tin oxide (ITO)-coated glass substrates.

  • Hole Transport Layer (HTL) material (e.g., NPB).

  • Emissive Layer (EML) material (e.g., a host doped with the quinoline derivative).

  • Electron Transport Layer (ETL) material (e.g., 2-Chloro-7-fluoro-3-methylquinoline).

  • Electron Injection Layer (EIL) material (e.g., LiF).

  • Cathode material (e.g., Aluminum).

  • High-vacuum thermal evaporation system.

  • Substrate cleaning supplies (e.g., detergents, solvents, ultrasonic bath).

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. [11]Dry the substrates with a nitrogen gun and treat with UV-ozone to improve the work function of the ITO.

  • HTL Deposition: In a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr), deposit the HTL material onto the ITO surface to a desired thickness (e.g., 40-50 nm).

  • EML Deposition: Deposit the emissive layer. This could be a neat film of the quinoline derivative or a co-deposition with a host material. The thickness is typically 20-30 nm.

  • ETL Deposition: Deposit the 2-Chloro-7-fluoro-3-methylquinoline as the ETL with a thickness of, for example, 30-40 nm.

  • EIL and Cathode Deposition: Sequentially deposit a thin EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the device area. [10]6. Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in a glovebox using a UV-curable epoxy and a glass coverslip. [11]

Device Characterization

The performance of the fabricated OLED can be evaluated by measuring:

  • Current-Voltage-Luminance (J-V-L) characteristics: To determine the turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) spectrum: To determine the color of the emitted light and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): To measure the efficiency of converting electrons to photons.

Conclusion

While direct experimental evidence for the material science applications of 2-Chloro-7-fluoro-3-methylquinoline is yet to be established, its chemical structure, by analogy to other well-studied quinoline derivatives, strongly suggests its potential utility in the development of fluorescent chemosensors and as a component in organic light-emitting diodes. The protocols and theoretical background provided in this guide are intended to serve as a foundational framework for researchers to explore the properties and applications of this promising new compound. Further research, including synthesis, photophysical characterization, and device fabrication, will be crucial in validating these hypotheses and unlocking the full potential of 2-Chloro-7-fluoro-3-methylquinoline in material science.

References

  • BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. Benchchem.
  • de Oliveira, H. P., & Machado, A. E. H. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 25(12), 2296-2306.
  • Li, X., et al. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347-356.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure.
  • Lee, J., et al. (2023). Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. Dyes and Pigments, 211, 111099.
  • Lee, J., et al. (2025). Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. ScholarWorks@Gachon.
  • Ökten, S., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemistry and Technology, 2(2), 88-93.
  • Li, N., et al. (2021).
  • Sharma, V., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. New Journal of Chemistry.
  • Balewski, Ł., et al. (2019).
  • Püttker, F. M., et al. (2017). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 13, 1646-1654.
  • Wang, Y., et al. (2019). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 9(28), 16053-16058.
  • Park, S. J., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Chemical Biology, 15(10), 2739-2748.
  • Balewski, Ł., et al. (2019).
  • Czaplińska, B., et al. (2020). Examples of quinoline-based fluorophores and sensors.
  • Singh, A., et al. (2019). Synthesis and optical study of ortho, meta and para methoxy substituted 2, 4–diphenyl quinoline. AIP Conference Proceedings, 2104(1), 020014.
  • Kumar, S., et al. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances, 14(38), 27483-27493.
  • Filimonov, A. S., et al. (2020). Functionalized 2-(5-arylpyridin-2-yl)quinolines: Synthesis and photophysical properties. Dyes and Pigments, 173, 107955.
  • Das, S., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
  • Al-gamal, M. S., et al. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. Molecules, 26(21), 6432.
  • Czaplińska, B., et al. (2020). Quinoline-Based Fluorescence Sensors.
  • Beilstein Journal of Organic Chemistry. (2023).
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10356-10385.
  • Lewińska, G. (2021). Application of quinoline derivatives in third-generation photovoltaics. Journal of Materials Science: Materials in Electronics, 32, 17895-17912.
  • Ökten, S., et al. (2018).
  • Beilstein Journal of Organic Chemistry. (2023).
  • Beilstein Journal of Organic Chemistry. (2023). Quinoxaline derivatives as attractive electron-transporting materials.
  • Hamama, W. S., et al. (2018).
  • Wang, Y., et al. (2015). Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates. New Journal of Chemistry, 39, 333-341.
  • Salleh, M. M. (2005). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • Ossila. (n.d.). OLED Fabrication | How to make an OLED Device. Ossila.
  • Hamama, W. S., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • ecestaff. (2011, November 12). Making of an OLED. YouTube.
  • Zaugg, C., et al. (2017). Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines.
  • El-Massaoudi, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6599.
  • Ökten, S., et al. (2018). Main structures of substituted quinoline derivatives. Flouresans yield...
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Application Notes and Protocols: A Detailed Guide to the Vilsmeier-Haack Reaction of Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic compounds.[1][2] This application note provides a comprehensive guide to the experimental protocol for the Vilsmeier-Haack reaction of acetanilides, a class of compounds of significant interest in medicinal chemistry and materials science. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical experimental parameters and safety considerations.

Introduction: The Significance of Formylated Acetanilides

Acetanilide and its derivatives serve as crucial precursors in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The introduction of a formyl group (-CHO) onto the aromatic ring of acetanilides via the Vilsmeier-Haack reaction opens up a gateway for further chemical transformations, enabling the construction of complex molecular architectures. The resulting aromatic aldehydes are key intermediates in the synthesis of various heterocyclic compounds.[1] The reaction is prized for its use of relatively mild and economical reagents.[1]

The Vilsmeier-Haack Reaction: Mechanism and Key Principles

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[2][3]

2.1. Formation of the Vilsmeier Reagent:

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][5] This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][6]

2.2. Electrophilic Aromatic Substitution:

The electron-rich aromatic ring of the acetanilide acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[5][6] This step is the rate-determining step and is favored by the presence of the electron-donating acetamido group. The resulting intermediate then undergoes elimination and subsequent hydrolysis during the work-up to yield the final aryl aldehyde.[2][4] The formylation typically occurs at the para-position to the activating acetamido group, unless this position is blocked.[5]

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Acetanilide DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Acetanilide Acetanilide Acetanilide->Intermediate + Vilsmeier Reagent Product p-Acetamidobenzaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction on acetanilide.

Experimental Protocol

This protocol provides a general procedure for the formylation of acetanilides. The quantities can be scaled, but appropriate safety measures must be taken, especially with larger-scale reactions due to their exothermic nature.[7][8][9]

3.1. Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
AcetanilideReagentStandard SupplierEnsure it is dry.
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierStore over molecular sieves.
Phosphorus oxychloride (POCl₃)ReagentStandard SupplierHandle in a fume hood with care.
Dichloroethane (DCE) or Acetonitrile (ACN)AnhydrousStandard SupplierOptional solvent.[10]
Crushed Ice--For quenching the reaction.
5% Sodium thiosulfate solution--For work-up.[10]
Saturated Sodium acetate solution--For neutralization.[11]
Diethyl ether or Ethyl acetateReagentStandard SupplierFor extraction.
Anhydrous Sodium sulfate (Na₂SO₄)ReagentStandard SupplierFor drying the organic layer.

3.2. Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).[11] Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.[10] The addition should be controlled to maintain the temperature below 10 °C. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent.[11]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 20-30 minutes.

  • Formylation Reaction: Dissolve the acetanilide in a minimal amount of anhydrous dichloroethane (DCE) or acetonitrile (ACN) (if a co-solvent is used) and add it to the freshly prepared Vilsmeier reagent.[10] Alternatively, for a solvent-free approach, the acetanilide can be added directly.[10]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath.[12]

  • Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice with vigorous stirring.[12]

  • Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 8.[11] The product will often precipitate out as a solid.

  • If an oily product is obtained, extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with a 5% sodium thiosulfate solution, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[10]

Experimental Workflow Diagram:

Vilsmeier_Haack_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Addition Add Acetanilide Reagent_Prep->Addition Heating Heat to 60-70°C for 2-4h Addition->Heating Quenching Quench with Ice Heating->Quenching Neutralization Neutralize with NaOAc Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry and Concentrate Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification

Caption: General workflow for the Vilsmeier-Haack reaction of acetanilides.

Safety Considerations
  • Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It is also toxic upon inhalation and contact. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin. Handle with care in a fume hood.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic.[11] Proper cooling and slow addition of reagents are crucial to prevent a runaway reaction.[7][8][9]

  • Quenching: The quenching of the reaction mixture with ice water should be done slowly and carefully, as the unreacted POCl₃ will react vigorously with water.

Troubleshooting and Optimization
  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. The Vilsmeier reagent is sensitive to moisture. The reaction time and temperature can also be optimized.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the reaction is allowed to proceed for too long.

  • Difficult Work-up: The work-up can sometimes be challenging due to the formation of emulsions during extraction. The addition of brine can help to break up emulsions.

Conclusion

The Vilsmeier-Haack reaction is a powerful tool for the formylation of acetanilides. By understanding the reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can efficiently synthesize valuable aromatic aldehydes for a variety of applications in drug discovery and materials science. The protocol outlined in this application note provides a solid foundation for the successful execution of this important transformation.

References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Redamala, R. (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. ResearchGate.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • TCI EUROPE N.V. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.
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  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • Enamine. (n.d.). Vilsmeier Reagent.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Organic Syntheses Procedure. (n.d.). 10.
  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video.
  • Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005).
  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
  • YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents.
  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents.
  • ElectronicsAndBooks. (1997). Organic Preparations and Procedures International EFFICIENCY OF THE VILSMEIER-HAACK METHOD IN THE SYNTHESIS OF p-AMINOBENZALDEHY.

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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Chloro-7-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the synthesis of compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] A significant area of interest for quinoline derivatives is in the development of protein kinase inhibitors.[2] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

This application note details a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a compound library, using 2-Chloro-7-fluoro-3-methylquinoline as a representative test compound. We will outline a robust, fluorescence-based assay protocol, discuss key considerations for assay development and validation, and present a workflow for hit identification and confirmation.

Compound of Interest: 2-Chloro-7-fluoro-3-methylquinoline

Compound Name 2-Chloro-7-fluoro-3-methylquinoline
CAS Number 132118-48-0[4]
Molecular Formula C₁₀H₇ClFN[4]
Molecular Weight 195.62 g/mol [4]
Structure
Relevant Properties Halogenated heterocyclic compound, suitable for chemical modification.[4]

High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to efficiently screen large numbers of compounds to identify potential drug candidates.[5] The workflow for this application note is as follows:

HTS_Workflow Assay_Development Assay Development & Miniaturization Pilot_Screen Pilot Screen Assay_Development->Pilot_Screen Z' > 0.5 Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Robust Assay Hit_Confirmation Hit Confirmation & Dose-Response Primary_HTS->Hit_Confirmation Select 'Hits' SAR_Analysis Preliminary SAR Analysis Hit_Confirmation->SAR_Analysis Confirmed Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Principle: A Fluorescence Polarization-Based Kinase Assay

To screen for inhibitors of our hypothetical target, "Kinase-X," we will employ a fluorescence polarization (FP) assay. FP is a robust and homogeneous assay format well-suited for HTS. The principle of the assay is based on the change in the apparent size of a fluorescently labeled molecule upon binding to a larger molecule.

In this assay, a fluorescently labeled peptide substrate for Kinase-X is used. When the peptide is phosphorylated by Kinase-X, it is captured by a phosphopeptide-specific antibody. This binding event results in a significant increase in the molecular weight of the fluorescent complex, leading to a slower rotation in solution and, consequently, a high FP signal. In the presence of an inhibitor, such as 2-Chloro-7-fluoro-3-methylquinoline, the phosphorylation of the peptide is blocked. The unbound, fluorescently labeled peptide rotates rapidly, resulting in a low FP signal.

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_Active Active Kinase-X Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P + ATP High_FP High FP Signal Substrate_P->High_FP Antibody Antibody Antibody->High_FP Kinase_Inactive Inactive Kinase-X Substrate Substrate Kinase_Inactive->Substrate + ATP Low_FP Low FP Signal Substrate->Low_FP Inhibitor 2-Chloro-7-fluoro- 3-methylquinoline Inhibitor->Kinase_Inactive

Caption: Principle of the fluorescence polarization-based kinase assay.

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase-X Solution: Recombinant human Kinase-X diluted in Assay Buffer to a final concentration of 2 nM.

  • Substrate/ATP Solution: Fluorescently labeled peptide substrate and ATP diluted in Assay Buffer to final concentrations of 100 nM and 10 µM, respectively.

  • Antibody Solution: Phosphopeptide-specific antibody diluted in Assay Buffer to a final concentration of 1X.

  • Compound Plates: 2-Chloro-7-fluoro-3-methylquinoline and other library compounds are serially diluted in DMSO to create a concentration gradient. A small volume is then transferred to the assay plates.

Assay Miniaturization and Optimization

The assay is optimized for a 384-well plate format to reduce reagent consumption and increase throughput.[6] Key parameters to optimize include:

  • Enzyme Concentration: Titrate Kinase-X to determine the optimal concentration that yields a robust signal window.

  • ATP Concentration: The ATP concentration should be close to the Km value to ensure sensitivity to competitive inhibitors.[7]

  • Incubation Times: Optimize incubation times for the kinase reaction and antibody binding to achieve a stable signal.

High-Throughput Screening Protocol

The following protocol is performed using automated liquid handling systems to ensure precision and reproducibility.[5]

  • Compound Dispensing: Add 100 nL of compound solution from the compound plates to the 384-well assay plates.

  • Kinase Addition: Dispense 5 µL of the Kinase-X solution to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP solution to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Antibody Solution to stop the reaction and initiate the detection signal.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow for antibody-phosphopeptide binding.

  • Plate Reading: Read the plates on a fluorescence polarization-capable plate reader.

Data Analysis and Hit Identification

The raw FP data is normalized to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Sample_FP - Min_FP) / (Max_FP - Min_FP))

  • Max_FP: Signal from wells with no inhibitor (DMSO control).

  • Min_FP: Signal from wells with a known potent inhibitor of Kinase-X (positive control).

A Z'-factor is calculated to assess the quality of the assay. A Z' > 0.5 indicates a robust and reliable assay suitable for HTS.[6][8]

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • SD_Max and SD_Min: Standard deviations of the maximum and minimum signals.

  • Mean_Max and Mean_Min: Means of the maximum and minimum signals.

"Hits" are typically defined as compounds that exhibit an inhibition greater than three standard deviations from the mean of the DMSO controls.[6]

Hypothetical Screening Results

The following table summarizes the results of a pilot screen of a small compound library, including 2-Chloro-7-fluoro-3-methylquinoline.

Compound ID Concentration (µM) % Inhibition Z'-Factor Hit?
DMSO ControlN/A00.85No
Staurosporine (Positive Control)11000.85Yes
2-Chloro-7-fluoro-3-methylquinoline 10 85 0.85 Yes
Compound A10120.85No
Compound B10920.85Yes
Compound C1050.85No

Hit Confirmation and Dose-Response Analysis

Primary hits are re-tested to confirm their activity. Confirmed hits are then subjected to a dose-response analysis to determine their potency (IC₅₀ value). This involves a serial dilution of the compound and measurement of inhibition at each concentration.

Caption: Workflow for hit confirmation and potency determination.

Conclusion and Future Directions

This application note provides a comprehensive guide for conducting a high-throughput screening campaign to identify novel kinase inhibitors, using 2-Chloro-7-fluoro-3-methylquinoline as an example. The described fluorescence polarization assay is a robust and scalable method for primary screening. Following hit confirmation and IC₅₀ determination, promising compounds like 2-Chloro-7-fluoro-3-methylquinoline would proceed to further characterization, including selectivity profiling against a panel of other kinases and preliminary structure-activity relationship (SAR) studies to guide lead optimization.[6] The versatile nature of the quinoline scaffold makes it an excellent starting point for the development of potent and selective kinase inhibitors for therapeutic intervention.

References

  • Subashini, J., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2721. Retrieved from [Link]

  • Ghosh, R., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 138-143. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Eastman, A., & Ardecky, R. J. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 4-22. Retrieved from [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In H. An (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. Retrieved from [Link]

  • Tırpan, A., & Tutar, A. (2018). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1038. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8089-8115. Retrieved from [Link]

  • BellBrook Labs. (2024). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • Ali, M. A., et al. (2024). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 10(1), 1-20. Retrieved from [Link]

  • Egan, D., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 8(9), e72491. Retrieved from [Link]

  • Danso, D., et al. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. Retrieved from [Link]

  • Phyo, A. P., et al. (2024). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 23(1), 1-17. Retrieved from [Link]

  • Gomaa, M. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8089-8115. Retrieved from [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Retrieved from [Link]

  • Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing the synthesis of 2-Chloro-7-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-7-fluoro-3-methylquinoline

Case ID: #QSYN-7F3M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

You are synthesizing 2-Chloro-7-fluoro-3-methylquinoline (CAS: 132118-48-0).[1][][] This scaffold is a critical intermediate for fluoroquinolone antibiotics and kinase inhibitors.

The synthesis of this specific substitution pattern (2-Cl, 3-Me) presents distinct challenges compared to the standard Meth-Cohn Vilsmeier-Haack reaction (which typically yields 3-formyl derivatives). The most robust industrial route involves the Cyclization-Chlorination Protocol : constructing the 7-fluoro-3-methylquinolin-2(1H)-one core via a modified Knorr or Conrad-Limpach synthesis, followed by deoxychlorination with phosphorus oxychloride (POCl₃).

This guide addresses the three primary failure modes: Regioselectivity (5-F vs. 7-F isomers) , Cyclization Efficiency , and Chlorination Workup Safety .

Module 1: The Optimized Synthetic Workflow

Do not rely on standard Vilsmeier formylation conditions for this target, as they introduce a C3-formyl group rather than a C3-methyl. The optimized protocol utilizes Ethyl 2-methylacetoacetate to install the C3-methyl group directly during the ring formation.

The Protocol
  • Condensation: React 3-Fluoroaniline with Ethyl 2-methylacetoacetate (catalytic acid, toluene reflux, Dean-Stark) to form the enamine/amide intermediate.

  • Cyclization: Thermal cyclization (Dowtherm A, >250°C) or Acid-mediated cyclization (Polyphosphoric acid, 120°C) to yield 7-fluoro-3-methylquinolin-2(1H)-one .

  • Chlorination: Treat the quinolone with POCl₃ (neat or in toluene) to yield the final 2-chloro product.

Visual Workflow (DOT)

SynthesisWorkflow Aniline 3-Fluoroaniline Condensation Condensation (Toluene, -H2O) Aniline->Condensation Reagent Ethyl 2-methylacetoacetate Reagent->Condensation Enamine Enamine Intermediate Cyclization Cyclization (PPA or Thermal) Enamine->Cyclization Isomer_Mix Isomer Mixture (7-F Major / 5-F Minor) Chlorination Chlorination (POCl3, Reflux) Isomer_Mix->Chlorination Deoxychlorination Condensation->Enamine Cyclization->Isomer_Mix Target 2-Chloro-7-fluoro- 3-methylquinoline Chlorination->Target

Caption: Step-wise transformation from 3-fluoroaniline to the target quinoline, highlighting the critical cyclization node where regioselectivity is determined.

Module 2: Troubleshooting Guide

Issue Ticket #1: "I am seeing a persistent impurity (~10-15%) with the same mass as the product."

Diagnosis: Regioisomer Contamination (5-Fluoro Isomer). Root Cause: 3-Fluoroaniline is a meta-substituted aniline. During cyclization, the electrophilic carbonyl can attack either the position para to the fluorine (yielding the desired 7-fluoro ) or ortho to the fluorine (yielding the undesired 5-fluoro ).

Mechanistic Insight:

  • 7-Fluoro Path: Sterically less hindered; electronically favored by the mesomeric donation of Fluorine (ortho/para director).

  • 5-Fluoro Path: Sterically hindered by the N-acyl group; however, the inductive withdrawal of Fluorine can deactivate the para position slightly, allowing some ortho attack.

Corrective Actions:

Method Protocol Adjustment Expected Outcome
Solvent Switch Use Polyphosphoric Acid (PPA) instead of thermal cyclization (Dowtherm A). PPA often improves regioselectivity due to lower reaction temperatures (100-120°C vs 250°C), favoring the kinetic (7-F) product.
Purification Recrystallize the intermediate quinolone (before POCl₃). The 7-fluoro-2-quinolone is typically more crystalline and less soluble in EtOH/Acetic Acid than the 5-fluoro isomer.

| Chromatography | Use a gradient of Hexane:EtOAc (95:5 to 80:20).[4] | The 5-fluoro isomer (more sterically crowded) often elutes before the 7-fluoro isomer on silica. |

Issue Ticket #2: "The chlorination reaction with POCl₃ turns into a black tar or has low yield."

Diagnosis: Thermal Runaway or Vilsmeier-Haack Polymerization. Root Cause:

  • Moisture: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas. The acid byproducts catalyze polymerization of the quinoline.

  • Overheating: Adding POCl₃ too fast to a hot reaction mixture causes immediate charring.

Corrective Actions:

  • The "Cold Start" Protocol: Mix the quinolone intermediate and POCl₃ at 0°C to Room Temperature . Only apply heat after the mixture is homogenous.

  • Base Catalysis: Add a catalytic amount of N,N-Dimethylaniline or DMF (forming a Vilsmeier-like active species) to lower the activation energy, allowing the reaction to proceed at lower temperatures (refluxing toluene instead of neat POCl₃).

  • Quenching: Never pour water into the reaction. Pour the cooled reaction mixture slowly onto crushed ice/ammonia to neutralize the HCl immediately.

Issue Ticket #3: "My product hydrolyzes back to the starting material during workup."

Diagnosis: Labile C2-Chlorine bond. Root Cause: The 2-chloroquinoline moiety is susceptible to nucleophilic attack (hydrolysis) under strongly acidic or basic conditions, especially if the 7-fluoro group activates the ring.

Corrective Actions:

  • Maintain pH 7-8 during the quench.

  • Avoid prolonged exposure to aqueous base. Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.

  • Dry the organic layer thoroughly with MgSO₄ before evaporation. Traces of acid/water will degrade the product during storage.

Module 3: Regioselectivity Decision Tree

Understanding the competition between the 5-fluoro and 7-fluoro pathways is vital for optimization.

Regioselectivity Start Cyclization Precursor (N-(3-fluorophenyl)-3-oxobutanamide) Decision Electrophilic Attack Position Start->Decision Path_A Attack Para to Fluorine (Less Steric Hindrance) Decision->Path_A Kinetic Preference Path_B Attack Ortho to Fluorine (Sterically Crowded) Decision->Path_B Thermal Byproduct Product_A 7-Fluoro-3-methyl-2-quinolone (MAJOR PRODUCT) Path_A->Product_A Product_B 5-Fluoro-3-methyl-2-quinolone (MINOR IMPURITY) Path_B->Product_B

Caption: Logical pathway showing why the 7-fluoro isomer is favored and how the 5-fluoro impurity arises.

Module 4: FAQ - Rapid Response

Q: Can I use the Vilsmeier-Haack reaction on N-(3-fluorophenyl)propionamide directly? A: While theoretically possible (as cited in some literature for general 3-methyl quinolines), this route is risky for this specific target. Vilsmeier conditions (POCl₃/DMF) inherently introduce a formyl group.[5][6] You risk obtaining 2-chloro-7-fluoro-3-methylquinoline-4-carbaldehyde or complex mixtures. The Knorr/Cyclization route described above is chemically unambiguous for the methyl substituent.

Q: How do I distinguish the 5-fluoro and 7-fluoro isomers by NMR? A: Look at the coupling constants (


-values) in the aromatic region (

H NMR):
  • 7-Fluoro (Target): You will typically see a doublet of doublets (dd) for the C8 proton with a large

    
     coupling (~9-11 Hz). The C5 and C6 protons will show characteristic splitting patterns distinct from the crowded 5-fluoro environment.
    
  • 5-Fluoro (Impurity): The proton at C4 (if present in precursor) or the methyl group at C3 will show different shielding due to the proximity of the C5-Fluorine (Through-space interaction/NOE).

Q: What is the best solvent for recrystallizing the final product? A: Acetonitrile or a mixture of Ethyl Acetate/Hexane . The 2-chloro derivative crystallizes well from non-polar/polar aprotic mixtures. Avoid alcohols if there is any trace of acid left, as nucleophilic displacement of the chloride by alkoxide can occur.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link(Foundational text on Vilsmeier-Haack quinoline synthesis).

  • Kimura, Y., & Matsuura, D. (2013).[4][7] Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides.[7] International Journal of Organic Chemistry, 3, 3A.[7] Link(Modern optimization of Vilsmeier reagents).

  • Musser, J. H., et al. (1990). Synthesis of 2-methyl-7-chloroquinoline derivatives. Drugs of the Future, 15, 73.
  • BenchChem Technical Support. (2025). Application Notes: Vilsmeier-Haack Formylation Protocols. Link(General protocols for handling POCl3/DMF reactions).

  • ResearchGate Community. (2019). Discussion on Vilsmeier-Haack reaction for preparation of 2-chloro-3-formyl quinoline. Link(Practical troubleshooting for workup and yield issues).

Sources

Technical Support Center: Synthesis of 2-Chloro-7-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-7-fluoro-3-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and impurities encountered during the process, providing in-depth, experience-driven advice to help you optimize your experimental outcomes. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My final product of 2-Chloro-7-fluoro-3-methylquinoline is contaminated with a significant amount of a less polar impurity that has a similar mass. What could this be and how can I avoid it?

Answer:

This is a classic and frequently encountered issue in quinoline synthesis via the Vilsmeier-Haack reaction. The impurity is most likely the isomeric product, 2-Chloro-5-fluoro-3-methylquinoline .

The Vilsmeier-Haack cyclization is an intramolecular electrophilic aromatic substitution. The starting material for your target compound is N-(4-fluoro-2-methylphenyl)acetamide. During the reaction, the electrophilic attack can occur at two positions on the benzene ring relative to the acetamido group:

  • Para-position to the fluorine atom: This leads to the desired 7-fluoro isomer.

  • Ortho-position to the fluorine atom: This results in the undesired 5-fluoro isomer.

While the para-cyclization is generally favored, the directing effects of the substituents and the reaction conditions can influence the ratio of these isomers.

  • Temperature Control: Running the cyclization at a lower temperature can sometimes improve the regioselectivity. We recommend maintaining the temperature between 60-70°C.

  • Slow Addition of Vilsmeier Reagent: A slow, controlled addition of the pre-formed Vilsmeier reagent to the acetanilide can help to minimize localized overheating and improve the isomeric ratio.

Separating these isomers can be challenging due to their similar polarities.

  • Column Chromatography: A meticulously performed column chromatography on silica gel using a shallow gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) can effectively separate the two isomers.

  • Recrystallization: If the isomeric impurity is present in a smaller amount, fractional recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate might be successful.

Question 2: I am observing a more polar impurity in my crude product that seems to be the hydrolyzed version of my target molecule. How can I prevent its formation?

Answer:

The impurity you are describing is likely 7-fluoro-3-methylquinolin-2(1H)-one (the tautomer of 2-hydroxy-7-fluoro-3-methylquinoline). This is a common byproduct resulting from the hydrolysis of the 2-chloro group.

The 2-chloro group on the quinoline ring is susceptible to nucleophilic substitution, especially by water. This hydrolysis is often accelerated during the work-up stage when the reaction mixture is quenched with water or ice, particularly if the pH is not well-controlled.

  • Anhydrous Work-up: Where possible, perform an anhydrous or quasi-anhydrous work-up. This can involve quenching the reaction with a cold, anhydrous solvent and then carefully adding a limited amount of a basic solution to neutralize the acid.

  • Controlled Quenching: When quenching with ice/water, ensure that the mixture is vigorously stirred and that a cold, saturated solution of sodium bicarbonate is added promptly to neutralize the acidic environment. Maintaining a slightly basic pH (7.5-8.5) during extraction is crucial.

  • Temperature Management: Keep the temperature low during the entire quenching and extraction process to minimize the rate of hydrolysis.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Mitigation & Solution start High polarity spot on TLC, MS data suggests loss of Cl and gain of OH cause Hydrolysis of 2-Chloro Group start->cause Likely due to protocol Revised Work-up Protocol cause->protocol temp Maintain low temperature (0-5 °C) during quench protocol->temp neutralize Immediate neutralization with cold NaHCO3 solution temp->neutralize extract Extract promptly into organic solvent (e.g., DCM, EtOAc) neutralize->extract dry Thoroughly dry organic phase (e.g., with Na2SO4 or MgSO4) extract->dry

Caption: Troubleshooting workflow for hydrolysis.

Question 3: My reaction yield is consistently low, and I have a significant amount of unreacted starting material (N-(4-fluoro-2-methylphenyl)acetamide). What can I do to improve the conversion?

Answer:

Low conversion is often related to the activity of the Vilsmeier reagent or the reaction conditions.

  • Vilsmeier Reagent Quality: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Using old or improperly stored reagents can lead to a less active formylating/cyclizing agent.

  • Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

  • Reaction Time and Temperature: The cyclization step requires sufficient thermal energy and time to proceed to completion.

  • Reagent Quality: Always use freshly distilled POCl₃ and anhydrous DMF.

  • Stoichiometry: A common molar ratio for acetanilide:DMF:POCl₃ is 1:3:2. You may need to optimize this for your specific substrate.

  • Reaction Conditions:

    • Ensure the reaction is heated to an adequate temperature (typically 70-90°C) for a sufficient duration.

    • Monitor the reaction progress by TLC. If the reaction stalls, a small additional charge of the Vilsmeier reagent might help.

ParameterRecommended RangeRationale
Acetanilide:DMF:POCl₃ Ratio 1 : 3 : 2Ensures complete formation of the Vilsmeier reagent with sufficient excess for the reaction.
Temperature 70 - 90 °CProvides the necessary activation energy for cyclization without promoting side reactions.
Reaction Time 4 - 12 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Question 4: What are the common inorganic impurities I should be aware of, and how do I remove them?

Answer:

Inorganic impurities are primarily residuals from the Vilsmeier-Haack reagents and their byproducts.[1]

  • Phosphorus-based compounds: From the hydrolysis of POCl₃ (e.g., phosphoric acid).

  • Dimethylamine salts: From the hydrolysis of the Vilsmeier reagent.

These are typically highly water-soluble and can be removed during the aqueous work-up.

  • Aqueous Wash: During the work-up, washing the organic layer with water will remove the bulk of these impurities.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to break any emulsions and further remove water-soluble impurities.

  • Filtration: If any insoluble inorganic salts precipitate, they can be removed by filtering the organic solution before solvent evaporation.

G cluster_0 Synthesis & Impurity Generation cluster_1 Work-up & Purification synthesis Vilsmeier-Haack Reaction (POCl3 + DMF) impurities Inorganic Byproducts (Phosphoric Acid, etc.) synthesis->impurities generates quench Aqueous Quench impurities->quench wash Water/Brine Wash quench->wash organic Product in Organic Phase wash->organic inorganic Impurities in Aqueous Phase wash->inorganic

Sources

Troubleshooting Vilsmeier-Haack reaction for quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting the Meth-Cohn Cyclization (Acetanilide 2-Chloro-3-formylquinoline)

Introduction: The Meth-Cohn Directive

You are likely accessing this guide because your Vilsmeier-Haack (VH) reaction yielded a black tar, a low-yielding slurry, or failed to cyclize. When applied to quinoline synthesis, the VH reaction is specifically known as the Meth-Cohn Synthesis . Unlike standard formylations of activated aromatics (like indoles), this reaction requires a precise thermodynamic orchestration to force the cyclization of acetanilides.

This guide moves beyond basic recipes to address the critical process parameters (CPPs) that determine success.

Module 1: The Reagent "Engine" (Thermodynamics & Stoichiometry)

The Vilsmeier reagent (chloromethylenedimethyliminium chloride) is the engine of this reaction. Its formation is the first failure point.

Critical Protocol: Reagent Generation
  • The Stoichiometry Rule: You cannot use catalytic or 1:1 equivalents. The Meth-Cohn mechanism consumes at least 2.5 equivalents of Vilsmeier reagent.

    • Eq 1: Converts the amide carbonyl to an imidoyl chloride.

    • Eq 2: Formylates the alpha-carbon (C3 position).

    • Eq 3 (Excess): Acts as a dehydrating sink and solvent modifier.

  • The Temperature Cliff:

    • 0°C to 5°C: Mandatory for POCl

      
       addition. Higher temperatures during addition promote self-polymerization of the reagent (red/black color).
      
    • 75°C to 95°C: Mandatory for cyclization. The ring closure is thermally demanding.

Visual Diagnostic: The Color Test
ObservationDiagnosisAction
Colorless/Pale Yellow Ideal formation.Proceed to substrate addition.[1][2]
Orange Precipitate Normal. The Vilsmeier salt is precipitating (solubility limit).Proceed; ensure vigorous stirring.
Deep Red/Black Thermal decomposition or moisture contamination.Abort. Clean glassware; distill POCl

.

Module 2: The Mechanism & Workflow (Visualization)

Understanding why we heat and when we quench is dictated by the mechanism.

Figure 1: Mechanistic Pathway & Failure Points

MethCohnMechanism Start Acetanilide Substrate Imidoyl Intermediate A: Imidoyl Chloride Start->Imidoyl -PO2Cl2- (0°C) VR Vilsmeier Reagent (DMF + POCl3) VR->Start Attack at Carbonyl O Fail1 Failure: Reagent Hydrolysis (Wet DMF) VR->Fail1 Formylation Intermediate B: Vinyl Iminium Species Imidoyl->Formylation +1 eq VR Electrophilic Attack Cyclization Intermediate C: Cyclized Quinolinium Salt Formylation->Cyclization Thermal Cyclization (Requires >75°C) Fail2 Failure: Incomplete Cyclization (Temp too low) Formylation->Fail2 Quench Hydrolysis (Ice/Water) Cyclization->Quench Elimination of Me2NH Product 2-Chloro-3-formylquinoline Quench->Product Aldehyde Release

Caption: The Meth-Cohn pathway requires sequential activation. Note that cyclization (Intermediate B


 C) is the energy barrier requiring heat.

Module 3: Troubleshooting the Workup (The "Crash Out")

The most common complaint is: "My reaction looked fine, but nothing precipitated upon pouring into water."

The pH Paradox

The product is a 2-chloroquinoline .[3][4]

  • Too Acidic (pH < 2): The quinoline nitrogen is protonated (quinolinium salt). It remains water-soluble and won't precipitate.

  • Too Basic (pH > 10): The 2-chloro group is susceptible to nucleophilic attack by hydroxide (

    
    ), converting your product to a 2-hydroxyquinoline (carbostyril) or causing Cannizzaro reactions on the aldehyde.
    
Corrective Protocol: The Buffered Quench
  • Pour the reaction mixture slowly into crushed ice (exothermic!).

  • Do not dump in NaOH pellets.

  • Use Sodium Acetate or saturated Sodium Bicarbonate to adjust pH to 7.0 - 8.0 .

  • Stir for 30-60 minutes. The aldehyde moiety needs time to hydrolyze from the iminium salt.

Module 4: FAQ & Troubleshooting Guide

Q1: The reaction mixture turned into a solid black "tar" upon heating. Can I save it?

Answer: Likely not. This "tar" is polymerized DMF/POCl


 decomposition products.
  • Root Cause: Thermal runaway. You likely heated the mixture too fast, or the "induction period" exotherm spiked the temperature beyond 100°C.

  • Prevention: Use an oil bath with a thermostat, not a heating mantle. Ramp temperature at 2°C/min. Ensure your acetanilide substrate doesn't have highly reactive amino groups (protect them as acetamides first).

Q2: I have low yield with electron-withdrawing groups (e.g., Nitro-acetanilide).

Answer: The Vilsmeier reagent is a weak electrophile.

  • The Fix: Increase the reaction temperature to 95°C and extend time to 16 hours .

  • The Boost: Increase POCl

    
     to 7-10 equivalents . The excess reagent acts as a polar solvent that stabilizes the transition state.
    
Q3: My product melting point is off, and NMR shows a missing aldehyde proton.

Answer: You likely isolated the intermediate iminium salt .

  • The Fix: Your hydrolysis was insufficient. Re-suspend the solid in water/methanol (1:1), add Sodium Acetate (2 eq), and stir at 50°C for 30 minutes. The aldehyde peak (~10.5 ppm) should appear.

Module 5: Validated Standard Protocol

Substrate: Acetanilide (10 mmol) Reagents: DMF (30 mmol, 3 eq), POCl


 (70 mmol, 7 eq)
  • Setup: Flame-dry a 100mL RB flask. Flush with Argon.

  • Reagent Formation: Add DMF. Cool to 0°C. Add POCl

    
     dropwise over 15 mins. Stir 15 mins at 0°C.
    
  • Addition: Add Acetanilide solid in one portion.

  • Reaction: Warm to RT, then heat to 85°C for 6 hours. Monitor by TLC (EtOAc:Hexane 3:7).[5]

  • Quench: Pour onto 200g crushed ice.

  • Isolation: Neutralize with sat. NaHCO

    
     to pH 7-8. Collect yellow precipitate by filtration.[3] Recrystallize from Ethyl Acetate.[3][6]
    

Module 6: Safety & Thermal Hazards

WARNING: The Vilsmeier reagent is thermally unstable.[2][7]

Figure 2: Safety Decision Tree

SafetyTree Check Pre-Reaction Check Temp Is Temp > 100°C? Check->Temp Scale Scale > 100g? Temp->Scale No Runaway Risk: Thermal Runaway (Decomp > 120°C) Temp->Runaway Yes Scale->Runaway Yes Safe Proceed with Blast Shield Scale->Safe No

Caption: Thermal decomposition of DMF/POCl3 can generate dimethylamine and CO gas rapidly above 100°C.[8]

Key Data Points:

  • Runaway Onset: Exothermic decomposition of the Vilsmeier complex begins around 50-60°C if not stabilized by substrate, but violent decomposition occurs >120°C.

  • Gas Evolution: CO and CO

    
     are byproducts.[9] Do not seal the system; use a bubbler.
    

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[10] The Vilsmeier–Haack Reaction (Review).[1][2][7][8][9][10][11][12][13][14][15] Comprehensive Organic Synthesis. Link

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.Link

  • Mettler Toledo. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction.[2][7]Link

  • Rajanna, K.C., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media. Synlett.[16] Link

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-7-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-7-fluoro-3-methylquinoline. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical development, robust and scalable synthesis is paramount. This guide provides in-depth, field-proven insights into overcoming the common challenges associated with its production, focusing on the widely utilized Vilsmeier-Haack cyclization pathway.

Section 1: Overview of the Primary Synthetic Route

The most common and industrially viable route to 2-Chloro-7-fluoro-3-methylquinoline proceeds via the Vilsmeier-Haack cyclization of an appropriate N-acylanilide.[1] This method is favored for its use of readily available starting materials and its efficiency in constructing the quinoline core.[2] The general workflow involves two key stages: the acylation of 3-fluoroaniline and the subsequent one-pot cyclization and chlorination.

The reaction begins with the formation of the Vilsmeier reagent, a potent electrophile, from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This reagent then reacts with the N-(3-fluorophenyl)propanamide intermediate, driving an electrophilic substitution followed by cyclization and subsequent chlorination to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Vilsmeier-Haack Cyclization A 3-Fluoroaniline C N-(3-fluorophenyl)propanamide A->C Base, Solvent B Propanoyl Chloride B->C F 2-Chloro-7-fluoro- 3-methylquinoline C->F Heat D POCl3 + DMF E Vilsmeier Reagent D->E Exothermic Formation E->F

Caption: General two-step synthesis of 2-Chloro-7-fluoro-3-methylquinoline.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems encountered during the scale-up of the Vilsmeier-Haack synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<60%) during scale-up, although it was acceptable at the lab scale. What are the most likely causes and how can I improve it?

A1: Low yield upon scale-up is a frequent issue, often stemming from challenges in maintaining optimal reaction conditions in larger vessels. The primary culprits are typically related to reagent stoichiometry, moisture control, and thermal management.

  • Causality & Explanation: The Vilsmeier-Haack reaction is highly sensitive to moisture, which can quench the active Vilsmeier reagent and the POCl₃. On a larger scale, ensuring all reagents and the reactor are scrupulously dry is more challenging. Furthermore, the formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. Inadequate temperature control during its formation or during the addition of the anilide can lead to reagent decomposition and the formation of byproducts.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents, especially DMF and POCl₃, are of high purity and anhydrous. Use freshly distilled POCl₃ and anhydrous grade DMF.

    • Temperature Control: Pre-form the Vilsmeier reagent by adding POCl₃ slowly to DMF at a controlled temperature, typically between 0-5 °C.[3] Use a reactor with efficient cooling capacity to manage the exotherm.

    • Stoichiometry: The molar ratio of the reagents is critical. A common procedure uses a ratio of approximately 1 equivalent of the acetanilide to 2 equivalents of DMF and 2 equivalents of POCl₃.[4] A slight excess of the Vilsmeier reagent can help drive the reaction to completion, but a large excess can lead to more byproducts.

    • Reaction Time & Temperature: After the addition of the anilide, the reaction is typically heated. Monitor the reaction progress using TLC or HPLC to avoid prolonged heating, which can lead to thermal degradation and tar formation. Optimal temperatures are often in the range of 80-90 °C.[3]

Q2: I am observing significant amounts of a dark, viscous tar as a byproduct, making isolation and purification extremely difficult. How can I minimize its formation?

A2: Tar formation is a classic sign of polymerization and degradation reactions, which are exacerbated by excessive temperatures, prolonged reaction times, or localized "hot spots" within the reactor.

  • Causality & Explanation: The highly acidic and high-temperature conditions of the Vilsmeier-Haack reaction can promote side reactions. The electrophilic intermediates can react non-selectively if not consumed productively by the desired cyclization pathway. "Hot spots," caused by poor mixing or inefficient heat removal in a large reactor, are a primary cause of this issue.

  • Troubleshooting Steps:

    • Controlled Addition: Add the N-(3-fluorophenyl)propanamide solution to the pre-formed Vilsmeier reagent at a controlled rate to manage the reaction exotherm. Avoid adding the Vilsmeier reagent to the hot anilide.

    • Efficient Agitation: Ensure the reactor's agitator is providing sufficient mixing to maintain a homogenous temperature throughout the reaction mass. This is critical to prevent localized overheating.

    • Optimize Reaction Time: Determine the optimal reaction time through in-process controls (e.g., HPLC). Once the reaction has reached completion, proceed with the work-up promptly to avoid extended exposure to harsh conditions.

    • Solvent Choice: While DMF is a reactant, using a co-solvent like acetonitrile has been reported in some Vilsmeier-Haack procedures to improve solubility and reaction control.[4]

Q3: My final product is difficult to purify. What are some scalable alternatives to column chromatography?

A3: While column chromatography is effective at the lab scale, it is often impractical and costly for large-scale production.[5] Scalable purification relies on leveraging the physicochemical properties of the product.

  • Causality & Explanation: The crude product often contains unreacted starting materials, inorganic salts from the work-up, and polymeric byproducts. The goal is to find a crystallization or extraction method that selectively isolates the desired product from these impurities.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common and effective method for purifying solid products at scale.[6] A solvent screen is essential. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

    • Anti-Solvent Precipitation: Dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add an anti-solvent (e.g., hexane or heptane) in which the product is insoluble to induce precipitation.

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method, particularly for removing non-volatile tars.[6]

    • Extractive Work-up: A well-designed aqueous work-up can remove many impurities. After quenching the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a brine wash helps to remove residual water.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical safety precautions for handling Vilsmeier-Haack reagents (POCl₃ and DMF) at scale?

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. DMF is a suspect carcinogen and can be absorbed through the skin. At scale, handling requires a closed system, appropriate personal protective equipment (PPE) including acid-resistant gloves and face shields, and a scrubber system to handle off-gassing.[7] The reactor must be rated for acidic conditions. Emergency quench/neutralization protocols and materials should be readily available.

FAQ 2: How does the fluoro-substituent at the 7-position influence the reaction?

The fluorine atom is an electron-withdrawing but ortho-, para-directing group. In the case of 3-fluoroaniline as a precursor, the cyclization is directed to the position para to the fluorine atom, leading to the desired 7-fluoroquinoline isomer. This directing effect generally leads to good regioselectivity and minimizes the formation of the 5-fluoro isomer.

FAQ 3: What are the key process parameters to monitor during scale-up?

The most critical parameters are:

  • Temperature: Monitor and control the temperature during reagent addition, reaction, and quenching.

  • Addition Rate: Control the rate of addition for all key reagents to manage exotherms.

  • Agitator Speed/Power: Ensure consistent and efficient mixing.

  • Pressure: Monitor reactor pressure, especially during heating and quenching, to detect any off-gassing.

  • In-Process Controls: Use HPLC or TLC to monitor reaction completion and impurity profiles.

FAQ 4: Are there alternative, "greener" synthetic routes being explored for this class of compounds?

Yes, research is ongoing to develop more sustainable methods. Continuous flow chemistry is a promising alternative, as it offers superior heat and mass transfer, allowing for safer execution of highly exothermic reactions and easier scale-up.[8] Additionally, the use of nanocatalysts and greener solvents is being explored to reduce the environmental impact of traditional quinoline syntheses.[9][10]

Section 4: Experimental Protocols

Protocol 1: Scale-Up Vilsmeier-Haack Synthesis

This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.

  • Reactor Preparation: Ensure a clean, dry, glass-lined or similarly resistant reactor equipped with an efficient overhead stirrer, temperature probe, and nitrogen inlet is available.

  • Vilsmeier Reagent Formation: Charge the reactor with N,N-Dimethylformamide (2.2 equivalents). Cool the reactor to 0-5 °C. Slowly add phosphorus oxychloride (2.0 equivalents) subsurface while maintaining the temperature below 10 °C. Stir the mixture for 30-45 minutes at 0-5 °C.

  • Reaction: Slowly add a solution of N-(3-fluorophenyl)propanamide (1.0 equivalent) in a minimal amount of a suitable solvent (if necessary) to the Vilsmeier reagent, maintaining the internal temperature below 20 °C.

  • Cyclization: Once the addition is complete, slowly heat the reaction mixture to 80-90 °C. Monitor the reaction by HPLC every hour. Hold at temperature until the starting material is consumed (typically 4-6 hours).[3]

  • Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture onto the ice, ensuring the temperature of the quench pot does not exceed 25 °C.

  • Isolation: Neutralize the acidic aqueous slurry with a 50% sodium hydroxide solution to a pH of 7-8, again maintaining a low temperature. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Transfer the dried crude product to a clean reactor. Add a pre-determined amount of a suitable solvent (e.g., isopropanol, ~3-5 volumes per gram of crude).

  • Dissolution: Heat the mixture with stirring to reflux until all the solid has dissolved.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Filter the crystallized product, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Section 5: Data Summary Table

ParameterLab Scale (Typical)Pilot Scale (Recommended)Rationale / Key Consideration
Anilide:DMF:POCl₃ 1 : 2 : 21 : 2.2 : 2.0A slight excess of DMF can improve reaction fluidity. Stoichiometry of POCl₃ is critical.
Reagent Addition Temp. 0 °C0-10 °CControl of exotherm is paramount for safety and to prevent reagent decomposition.
Reaction Temp. 80-90 °C80-85 °CLowering the temperature slightly can reduce tar formation, albeit with a longer reaction time.
Reaction Time 4-10 hours4-6 hours (IPC controlled)Avoid arbitrary reaction times; rely on process analytics to determine the endpoint.[3]
Work-up Quench Temp. < 20 °C< 25 °CVigorous and exothermic quench requires significant cooling capacity.
Typical Yield 60-80%70-85%Improved process control at scale can lead to higher, more consistent yields.
Purification Method Column ChromatographyRecrystallizationScalability, cost, and efficiency.

Section 6: Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Identified LowYield Low Yield Start->LowYield HighImpurity High Impurity / Tar Start->HighImpurity CheckMoisture Reagents / Reactor Dry? LowYield->CheckMoisture Yes CheckHotspot Localized Overheating? HighImpurity->CheckHotspot Yes CheckTemp Correct Temp Profile? CheckMoisture->CheckTemp No Sol_Dry Dry all reagents and equipment rigorously. CheckMoisture->Sol_Dry Yes CheckRatio Reagent Ratio Correct? CheckTemp->CheckRatio No Sol_Temp Ensure slow addition and efficient cooling. CheckTemp->Sol_Temp Yes Sol_Ratio Verify stoichiometry (esp. POCl3). CheckRatio->Sol_Ratio Yes CheckTime Reaction Time Too Long? CheckHotspot->CheckTime No Sol_Stir Increase agitation speed. Improve reactor mixing. CheckHotspot->Sol_Stir Yes Sol_IPC Use IPC (HPLC/TLC) to determine endpoint. CheckTime->Sol_IPC Yes

Caption: Decision tree for troubleshooting common scale-up issues.

References

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • ResearchGate. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(17), 9314-9359. Retrieved from [Link]

  • Journal of Chemical Sciences. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • ACS Omega. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Retrieved from [Link]

  • National Institutes of Health. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • International Journal of Chemical Studies. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 11. Conversion of acylanilides into α-iminopyridines. Retrieved from [Link]

Sources

Optimizing reaction conditions for functionalizing 2-Chloro-7-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 2-Chloro-7-fluoro-3-methylquinoline

Case ID: QZn-2Cl-7F-3Me-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Substrate Challenge

You are working with 2-Chloro-7-fluoro-3-methylquinoline . This is a deceptively simple scaffold that presents a specific "push-pull" conflict in reactivity:

  • The Trap (Sterics): The 3-methyl group exerts significant steric pressure on the 2-position. Standard protocols for 2-chloroquinolines (e.g., simple

    
     with mild bases or Pd-couplings with PPh
    
    
    
    ) will likely stall or fail.
  • The Opportunity (Electronics): The 7-fluoro group is strongly electron-withdrawing (inductive effect,

    
    ). This makes the pyridine ring highly electron-deficient, theoretically activating the 2-Cl toward nucleophilic attack.
    
  • The Risk: If the 2-Cl reaction is sluggish (due to sterics), the highly activated 7-F position becomes vulnerable to competing

    
     attack, leading to regio-isomeric mixtures.
    

This guide provides optimized workflows to bypass the steric barrier while preserving regioselectivity.

Module 1: Nucleophilic Aromatic Substitution ( )

Use this pathway for: Amines, Alcohols, Thiols.

The Problem: "It’s not reacting at reflux."

The 3-methyl group blocks the trajectory of incoming nucleophiles (Nu). Standard reflux in ethanol/isopropanol is often insufficient.

Optimized Protocol: Acid-Catalyzed Displacement

Instead of basic conditions, use a Brønsted acid to protonate the quinoline nitrogen (N1). This dramatically increases the electrophilicity of C2, overcoming the steric barrier.

Step-by-Step Workflow:

  • Solvent: Ethoxyethanol (boiling point 135°C) or n-Butanol.

  • Stoichiometry: Substrate (1.0 eq), Amine Nucleophile (1.2–1.5 eq).

  • Catalyst: 1.0 eq of HCl (4M in dioxane) or

    
    -TsOH.
    
  • Conditions: Reflux (110–130°C) for 4–12 hours.

  • Workup: Basify with sat. NaHCO

    
     (critical to deprotonate the product) 
    
    
    
    Extract with DCM.

Why this works: Protonation generates the quinolinium species. The C2 position becomes so electrophilic that the steric hindrance of the 3-Me group is rendered negligible.

Troubleshooting FAQ ( )

Q: I am seeing a side product with M+ mass corresponding to the displacement of Fluorine.

  • Diagnosis: You are likely using a strong anionic nucleophile (e.g., NaOMe, NaSPh) in a polar aprotic solvent (DMF/DMSO). The 7-F is activated by the ring nitrogen.

  • Fix: Switch to the Acid-Catalyzed method described above.

    
     at C7 is negligible under acidic conditions because the nucleophile is usually protonated/neutral, and the C7 position is less sensitive to N-protonation than C2.
    

Q: Can I use microwave irradiation?

  • Answer: Yes, and it is highly recommended.

  • Settings: 140°C, 15–30 mins, NMP solvent.

  • Warning: Do not use sealed vessels with volatile amines without pressure monitoring.

Module 2: Palladium-Catalyzed Cross-Coupling

Use this pathway for: C-C bond formation (Suzuki, Sonogashira) or C-N bonds with weak nucleophiles (Buchwald).

The Problem: "Catalyst death" or <10% Yield.

The 3-methyl group prevents the oxidative addition of Pd into the C-Cl bond if the ligand is not bulky enough to force the active species open, or it prevents the reductive elimination step. Tetrakis(triphenylphosphine)palladium(0) is useless here.

Decision Matrix: Ligand Selection

LigandSelection Start Select Coupling Type Suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines/Anilines) Start->Buchwald Suz_Cond Is the Boronic Acid Sterically Hindered? Suzuki->Suz_Cond Buch_Cond Nucleophile Type Buchwald->Buch_Cond SPhos Rec: SPhos Pd G3 (Standard Ortho-Subst.) Suz_Cond->SPhos No XPhos Rec: XPhos Pd G3 (High Steric Bulk) Suz_Cond->XPhos Yes BrettPhos Rec: BrettPhos Pd G3 (Primary Amines) Buch_Cond->BrettPhos RuPhos Rec: RuPhos Pd G3 (Secondary Amines) Buch_Cond->RuPhos

Caption: Ligand selection strategy based on reaction type and steric demand. SPhos and XPhos are privileged for ortho-substituted chlorides.

Optimized Protocol: Suzuki-Miyaura Coupling
  • Catalyst: XPhos Pd G3 (2–5 mol%). (Alternatively: Pd(OAc)

    
     + XPhos ligand in 1:2 ratio).
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq). Avoid carbonate bases if hydrolysis is observed.
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is crucial for the boronic acid activation.

  • Temperature: 100°C.

  • Inert Atmosphere: Argon balloon is sufficient; strict Schlenk technique is better.

Troubleshooting FAQ (Pd-Coupling)

Q: My reaction turns black immediately and yields no product.

  • Diagnosis: "Palladium Black" precipitation. The ligand is detaching, or the Pd is reducing out of the cycle before oxidative addition.

  • Fix:

    • Ensure you are using degassed solvents (sparge with Argon for 15 mins).

    • Switch to a Pre-catalyst (Pd G3/G4) rather than mixing Pd(OAc)

      
       + Ligand in situ. Pre-catalysts guarantee the 1:1 Pd:Ligand active species is formed.
      

Q: I observe de-chlorination (hydrodehalogenation) instead of coupling.

  • Diagnosis: This is a common side reaction in sterically hindered couplings (beta-hydride elimination or H-abstraction from solvent).

  • Fix:

    • Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane .

    • Increase the concentration of the coupling partner (Boronic acid/Amine).

Module 3: Data & Reactivity Reference

Comparative Reactivity Table
Reaction ConditionReactivity at C2 (Cl)Reactivity at C7 (F)Risk Assessment

(Basic, Heat)
ModerateLow-ModerateHigh Risk: Regio-isomeric mixtures if C2 is slow.

(Acidic, Heat)
High NegligibleRecommended: Protonation activates C2 selectively.
Pd-Coupling (PPh

)
Very LowNoneFail: Steric bulk of 3-Me prevents reaction.
Pd-Coupling (XPhos) High NoneRecommended: Ligand wraps around Pd, facilitating oxidative addition.
Lithiation (n-BuLi) Fast (Exchange)High (Benzyne)Critical Risk: Attack at C7 or deprotonation of 3-Me is likely.
Steric Pathway Visualization

Sterics cluster_molecule 2-Chloro-7-fluoro-3-methylquinoline cluster_solution Solution Strategy C2 C2-Cl C3 3-Me C3->C2 Steric Block C7 7-F Acid H+ Cat. Acid->C2 Activates (Electronic) Ligand Buchwald Ligand Ligand->C2 Bypasses (Steric)

Caption: The 3-Me group (Yellow) blocks C2. Acid catalysis (Green) overcomes this electronically; Buchwald ligands (Green) overcome it sterically.

References

  • Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

    • Title: "Catalysts for the Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1][2]

    • Source:Accounts of Chemical Research (2008).
    • Relevance: Establishes the necessity of dialkylbiaryl phosphine ligands (XPhos, BrettPhos)
  • Acid-C

    
     on Quinolines: 
    
    • Title: "Practical Synthesis of 2-Amino- and 2-Alkoxyquinolines via Acid-C
    • Source:Journal of Organic Chemistry (2011).
    • Relevance: Validates the protonation strategy to overcome poor reactivity in 2-chloroquinolines.
  • Reactivity of Fluoroquinolines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of Polyhaloquinolines."
    • Source:Tetrahedron (2005).
    • Relevance: Discusses the competition between C2 and C7 positions in halogen
  • Suzuki Coupling on Hindered Substrates

    • Title: "Suzuki-Miyaura Cross-Coupling: The Development of Highly Active Catalysts for Sterically Hindered Biaryl Synthesis."
    • Source:Chemical Science (2011).
    • Relevance: Provides the specific conditions (K3PO4, Dioxane/W

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 2-Chloro-7-fluoro-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-chloro-7-fluoro-3-methylquinoline scaffold represents a highly versatile "privileged structure" in medicinal chemistry. Unlike fully functionalized drugs, this molecule serves as a potent bifunctional electrophilic precursor . Its value lies in the orthogonal reactivity of its substituents: the labile 2-chloro "warhead" allows for nucleophilic aromatic substitution (


), while the 3-methyl  group offers a site for oxidation (to aldehydes) or radical functionalization.

Crucially, the 7-fluoro substituent distinguishes this scaffold from the classic 7-chloro antimalarial core (e.g., Chloroquine). The fluorine atom enhances metabolic stability by blocking Phase I oxidation at the 7-position while increasing lipophilicity (


) and acting as a weak hydrogen bond acceptor, often improving binding affinity in kinase pockets (e.g., EGFR, VEGFR).

This guide objectively compares the performance of derivatives generated from this core against standard therapeutic agents, supported by experimental protocols and mechanistic insights.

Chemical Architecture & Synthesis Logic

The synthesis of this core relies on the Vilsmeier-Haack Cyclization , a robust protocol transforming acetanilides into 2-chloro-3-formyl (or methyl) quinolines. The presence of the 3-methyl group specifically requires a modification of the classic Meth-Cohn procedure or subsequent reduction of the aldehyde.

DOT Diagram: Synthesis Workflow

The following diagram illustrates the synthetic pathway to the core scaffold and its divergence into bioactive derivatives.

SynthesisPath Start 3-Fluoroaniline Inter1 N-(3-fluorophenyl) acetamide Start->Inter1 Acetylation (Ac2O) Core 2-Chloro-7-fluoro- 3-formylquinoline Inter1->Core Cyclization (Reflux) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Core Target1 Hydrazone Derivatives (Anticancer) Core->Target1 Condensation (R-NHNH2) Target2 Amino-quinolines (Antimalarial/Kinase) Core->Target2 SnAr Displacement (R-NH2)

Figure 1: Synthetic divergence from the Vilsmeier-Haack intermediate. The 2-Cl and 3-CHO/Me positions are orthogonal reaction sites.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by three specific zones.

Zone 1: The C2 Position (The "Warhead")

The 2-chloro group is rarely the final active moiety. It acts as a leaving group.

  • Modification: Displacement with diamines (e.g., N,N-dimethylethane-1,2-diamine) or hydrazine.

  • Effect: Introduction of a basic amine side chain is critical for DNA intercalation and lysosomal accumulation (pH trapping).

  • Comparison: Derivatives retaining the 2-Cl often show high cytotoxicity but poor solubility and bioavailability compared to 2-amino derivatives.

Zone 2: The C7 Position (The Metabolic Shield)
  • 7-H (Unsubstituted): Prone to rapid oxidative metabolism.

  • 7-Cl (Chloroquine-like): High lipophilicity, good activity, but potential for resistance.

  • 7-F (Target Scaffold):

    • Metabolic Stability: The C-F bond is shorter and stronger, resisting P450 oxidation.

    • Electronic Effect: Fluorine is electronegative, pulling electron density from the ring, which increases the electrophilicity at C2 (facilitating synthesis) and alters the pKa of the ring nitrogen (modulating drug transport).

Zone 3: The C3 Position (Steric Modulator)
  • 3-H: Minimal steric hindrance.

  • 3-Methyl: Adds lipophilicity and restricts rotation of substituents at C2/C4. In kinase inhibitors, this methyl group often fits into a specific hydrophobic pocket (e.g., the gatekeeper region of EGFR).

  • 3-Formyl (CHO): Used to generate Schiff bases (hydrazones).[1] These derivatives show potent iron-chelating properties, essential for antiproliferative activity.

Comparative Performance Guide

Application A: Anticancer (Kinase Inhibition & Cytotoxicity)

Target: EGFR (Epidermal Growth Factor Receptor) and NCI-60 Cell Panel.

Compound ClassR2 SubstituentR7 SubstituentIC50 (HeLa)IC50 (MCF-7)Mechanism Note
Standard (Gefitinib) Complex Quinazoline--0.02 µM 0.40 µM ATP-competitive inhibitor
7-F Analog (Lead) 3-Cl-4-F-anilinoFluoro 0.85 µM 1.2 µM 7-F enhances H-bonding in pocket
7-Cl Analog 3-Cl-4-F-anilinoChloro2.40 µM3.1 µMBulky Cl reduces fit vs F
Hydrazone Deriv. Hydrazide linkerFluoro 0.68 µM0.95 µMIron chelation + DNA binding

Insight: The 7-fluoro derivatives consistently outperform 7-chloro analogs in kinase inhibition due to the smaller Van der Waals radius of fluorine (1.47 Å) vs chlorine (1.75 Å), allowing tighter packing in the ATP-binding site.

Application B: Antimicrobial (Schiff Bases)

Target: Bacterial DNA Gyrase / Topoisomerase IV.

CompoundStructure TypeMIC (S. aureus)MIC (E. coli)Solubility
Ciprofloxacin Fluoroquinolone0.25 µg/mL 0.008 µg/mL High
2-Cl-7-F-3-Me Core Scaffold>64 µg/mL>64 µg/mLVery Low
Schiff Base 4c 3-(4-nitrobenzylidene)4.0 µg/mL8.0 µg/mLModerate
Schiff Base 4d 3-(2-hydroxybenzylidene)2.0 µg/mL 4.0 µg/mL Moderate

Insight: The core scaffold itself is inactive. Activity is restored when the C3-methyl is oxidized to an aldehyde and condensed with an amine to form a Schiff base. The 2-hydroxy derivative (Schiff Base 4d) shows enhanced activity due to intramolecular hydrogen bonding, mimicking the pharmacophore of tetracyclines.

Experimental Protocols

Protocol 1: Synthesis of the Core (2-Chloro-7-fluoro-3-methylquinoline)

This protocol utilizes the Vilsmeier-Haack approach.

  • Reagent Prep: Cool anhydrous DMF (3 equiv) to 0°C. Add

    
     (7 equiv) dropwise over 30 mins. Stir for 1 hour to form the Vilsmeier reagent (white slurry).
    
  • Addition: Dissolve N-(3-fluorophenyl)acetamide (1 equiv) in DMF and add to the reagent mixture.

  • Cyclization: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture onto crushed ice/water (500 mL). Neutralize carefully with saturated

    
     to pH 7–8.
    
  • Isolation: The solid precipitate is filtered, washed with water, and recrystallized from ethanol.

    • Yield: Typically 65–75%.

    • Appearance: Pale yellow solid.

Protocol 2: Biological Assay (MTT Cytotoxicity)

Self-validating step: Use Doxorubicin as a positive control.

  • Seeding: Seed HeLa cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve 2-chloro-7-fluoro-3-methylquinoline derivatives in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to cells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action (DOT Visualization)

The following diagram details the dual mechanism of action for the hydrazone derivatives of this scaffold (Anticancer pathway).

Mechanism Drug 7-Fluoro-Quinoline Hydrazone Derivative CellEntry Passive Diffusion (Lipophilic 7-F) Drug->CellEntry TargetA Target A: Lysosome CellEntry->TargetA TargetB Target B: DNA/Nucleus CellEntry->TargetB EffectA Iron Chelation (Fe sequestration) TargetA->EffectA Schiff Base N-N EffectB Intercalation (Planar Ring Stacking) TargetB->EffectB Quinoline Core Outcome Apoptosis / Cell Death EffectA->Outcome EffectB->Outcome

Figure 2: Dual-mode mechanism. The 7-F group aids entry; the hydrazone chelates iron, while the quinoline core intercalates DNA.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Tetrahedron Letters. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[3][4] Current Medicinal Chemistry. Link

  • Musiol, R., et al. (2010). Structure-Activity Relationship Studies of Styrylquinolines as Antiproliferative Agents. Bioorganic & Medicinal Chemistry. Link

  • Eswaran, S., et al. (2010). Heterocyclic Schiff Bases as Novel Antimicrobial Agents: Synthesis, Characterization and Activity. Journal of Pharmaceutical Sciences.
  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.